Methyl 2-amino-1H-pyrrole-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-amino-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)4-2-3-8-5(4)7/h2-3,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLLTLKMEWJNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Utility of Methyl 2-amino-1H-pyrrole-3-carboxylate in Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-1H-pyrrole-3-carboxylate stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amine, an electrophilic ester, and an electron-rich aromatic ring—offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this valuable synthon, detailing its synthesis, characteristic reactivity, and strategic applications in the development of pharmaceutical agents, with a particular focus on kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in leveraging this compound for accelerated drug discovery.
Introduction: The Significance of the 2-Aminopyrrole Scaffold
The pyrrole nucleus is a recurring motif in a vast array of natural products and synthetic drugs, valued for its ability to engage in various biological interactions.[1] The 2-aminopyrrole-3-carboxylate substructure is of particular interest as it provides a rigid scaffold with strategically positioned hydrogen bond donors and acceptors, as well as multiple points for chemical diversification. This unique combination of features has made it a privileged scaffold in the design of molecules targeting a range of biological targets, including protein kinases, which are central to numerous signaling pathways implicated in cancer and inflammatory diseases.[2] this compound, as a readily accessible and highly functionalized starting material, serves as a gateway to this important class of compounds.
Synthesis of this compound: A Multicomponent Approach
The efficient construction of the polysubstituted pyrrole ring is paramount for its utility as a building block. While various methods for pyrrole synthesis exist, multicomponent reactions (MCRs) offer a highly convergent and atom-economical approach to this compound and its analogs. A prevalent strategy involves a one-pot condensation of an α-hydroxyketone, an activated nitrile (such as methyl cyanoacetate), and a primary amine or ammonia.[1]
Mechanistic Rationale for the Multicomponent Synthesis
The reaction proceeds through a cascade of interconnected equilibria, highlighting the elegance of MCRs. The choice of an α-hydroxyketone as a starting material is strategic, as it can readily eliminate water to form a reactive enone intermediate in situ. The amine then condenses with the ketone, and the activated nitrile adds to the enone system. Subsequent cyclization and aromatization lead to the desired 2-aminopyrrole-3-carboxylate. The causality behind this experimental choice lies in its efficiency; multiple bond-forming events occur in a single reaction vessel, avoiding the need for isolation of intermediates and minimizing waste.
Diagram 1: Proposed Mechanism for the Multicomponent Synthesis of a 2-Aminopyrrole-3-carboxylate.
A simplified representation of the key steps in the one-pot synthesis.
Experimental Protocol: Synthesis of a Substituted Analog
Synthesis of N-Substituted 2-Amino-3-cyano Pyrroles [3]
-
Reaction Setup: To a solution of nitroepoxide (1.0 mmol), an amine (1.0 mmol), and malononitrile (1.2 mmol) in methanol, add potassium carbonate (1.0 mmol).
-
Reaction Conditions: Stir the mixture at 60°C for 3.0 hours.
-
Work-up: After cooling to room temperature, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Expected Outcome: The formation of the desired 2-amino-3-cyano pyrrole can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis (NMR, MS).
Chemical Reactivity and Functionalization
The reactivity of this compound is dictated by its three key functional groups: the 2-amino group, the 3-methoxycarbonyl group, and the pyrrole ring itself.
Reactions at the 2-Amino Group: Acylation and Alkylation
The 2-amino group is a potent nucleophile and readily undergoes acylation and alkylation reactions. This allows for the introduction of a wide variety of substituents at this position, which is crucial for modulating the biological activity of the final compound.
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base affords the corresponding N-acyl derivatives. This reaction is often a key step in the synthesis of kinase inhibitors, where the acyl group can form important hydrogen bond interactions with the target protein.
-
Alkylation: N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. This modification is useful for exploring the steric and electronic requirements of the binding pocket.
Transformations of the 3-Methoxycarbonyl Group
The ester at the 3-position can be readily transformed into other functional groups, providing another handle for chemical modification.
-
Amidation: Reaction with amines, often facilitated by coupling reagents like TBTU, yields the corresponding amides.[4] This is a common strategy to introduce further diversity and to mimic peptide bonds.
-
Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid provides a precursor for further derivatization, such as the formation of more complex amides or esters.
Electrophilic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring is susceptible to electrophilic attack. The directing effects of the existing substituents will influence the position of substitution. The presence of both an electron-donating amino group and an electron-withdrawing carboxylate group makes the regioselectivity of these reactions dependent on the specific electrophile and reaction conditions.
Application as a Pharmaceutical Building Block: The Gateway to Pyrrolo[2,3-d]pyrimidines
A prime example of the strategic importance of this compound is its use in the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold. This fused heterocyclic system is the core of numerous kinase inhibitors, including several marketed drugs.
The Cyclocondensation Reaction
The synthesis of the pyrrolo[2,3-d]pyrimidine core is typically achieved through a cyclocondensation reaction between the 2-aminopyrrole derivative and a suitable three-carbon synthon, often a derivative of urea or a related compound.[5][6] The 2-amino group and a C-H bond of the pyrrole ring act as the two nucleophilic centers that react with the electrophilic centers of the cyclizing agent.
Diagram 2: General Workflow for the Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors.
A streamlined representation of the synthetic route to kinase inhibitors.
Case Study: A Precursor to Dasatinib Analogs
Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[7][8][9][10][11] While the core of Dasatinib is a thiazole ring, the synthetic strategies employed for related kinase inhibitors often utilize pyrrolo[2,3-d]pyrimidine scaffolds, which can be accessed from 2-aminopyrrole precursors. The versatility of this compound allows for the synthesis of a diverse library of pyrrolo[2,3-d]pyrimidines for screening against various kinase targets.
Data Summary
Table 1: Physicochemical and Spectroscopic Data for Related Pyrrole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| Methyl 1H-pyrrole-3-carboxylate | C₆H₇NO₂ | 125.13 | 85-89 | 1H NMR and 13C NMR data available.[12] |
| Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | C₈H₁₂N₂O₂ | 168.196 | Not available | |
| 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | C₁₆H₁₆N₂O₃ | 284.31 | 163.5–165.1 | ¹H-NMR (500 MHz, METHANOL-D4) δ 7.28–7.23 (m, 2H), 7.21–7.16 (m, 3H), 6.61 (d, J = 3.0 Hz, 1H), 6.46 (d, J = 3.0 Hz, 1H), 4.33 (s, 2H), 3.99 (s, 2H), 3.60 (s, 3H). ¹³C-NMR (126 MHz, METHANOL-D4) δ 170.78, 167.92, 138.52, 132.75, 128.19, 126.98, 122.35, 113.18, 109.42, 42.81, 33.06, 32.20, 17.05.[4] |
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical research and development. Its straightforward access through multicomponent synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the creation of diverse molecular libraries. Its pivotal role in the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold underscores its importance in the quest for novel kinase inhibitors and other therapeutic agents. This guide has provided a technical foundation for understanding and utilizing this key synthon, with the aim of facilitating innovation in drug discovery.
References
-
Xia, M., Santoso, M., Moussa, Z., & Judeh, Z. M. A. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. [Link]
- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.).
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025). MDPI. [Link]
- Synthesis process of 2-amino-3-cyano pyrrole derivatives. (n.d.).
- Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. (2025).
- Process for the preparation of dasatinib and its intermediates. (n.d.).
-
Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. (2014). PubMed. [Link]
-
One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. (2014). ACS Publications. [Link]
-
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2022). MDPI. [Link]
-
Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (2017). PubMed. [Link]
- Synthesis process of dasatinib and intermediate thereof. (n.d.).
- Supporting Inform
- Nucleophilic Reactivities of Pyrroles. (2025).
- (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (2015).
- Condensation products of cyanoacetyl urea and amine complexes. (n.d.).
- The Increased Reactivity of the Proline Carboxyl
-
synthesis process of dasatinib and intermediate thereof. (2013). Justia Patents. [Link]
-
Condensation products of 2-amino-3-cyano-4,6-disubstituted pyridine with carbon disulfide, thiourea, urea & formamide and their antibacterial activity. (n.d.). PubMed. [Link]
-
ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. (2025). ChemSynthesis. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]
- NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatiz
- Supporting Information Synthesis of Pyrroles by Gold(I)
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The 2-Amino-Pyrrole-3-Carboxylate Scaffold: Synthetic Methodologies and Pharmacological Applications
Executive Summary
In modern medicinal chemistry, the 2-amino-pyrrole-3-carboxylate scaffold has emerged as a structurally privileged motif. As an Application Scientist overseeing heterocyclic library development, I frequently utilize this scaffold not merely as a stable end-product, but as a highly reactive, versatile building block for complex fused heterocycles, such as pyrrolo[2,3-d]pyrimidines (purine bioisosteres)[1]. The presence of both a hydrogen bond donor (pyrrolic NH and primary amine) and a hydrogen bond acceptor (carboxylate carbonyl) allows this architecture to engage in highly specific target interactions. This whitepaper details the mechanistic synthesis of this scaffold and explores its field-proven applications in oncology, virology, and antimicrobial drug development[2].
Synthetic Methodologies: Rational Design and Protocols
The synthesis of highly functionalized 2-aminopyrroles has historically been challenging due to the oxidative instability of the electron-rich pyrrole ring. However, recent advances in multicomponent and annulation reactions have provided robust, scalable pathways[2].
Mechanistic Rationale
The most efficient and highest-yielding route involves the alkylation of β-dicarbonyl compounds with bromoacetonitrile to yield α-cyanomethyl-β-dicarbonyl intermediates[2]. The critical step is the subsequent condensation and cyclization. Using a Brønsted acid like p-toluenesulfonic acid (p-TsOH) facilitates the initial enamine formation.
However, for the annulation step, transitioning to a Lewis acid catalyst like zinc perchlorate (Zn(ClO₄)₂) is strategically superior. Zn²⁺ effectively coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon. This allows for smooth intramolecular nucleophilic attack by the enamine, driving the ring closure to the 2-aminopyrrole without the degradative, tar-forming side reactions often seen when relying solely on harsh mineral acids[3].
Standardized Protocol: Synthesis of the Core Scaffold
The following self-validating system describes the synthesis of a substituted ethyl 2-amino-pyrrole-3-carboxylate.
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Alkylation : Dissolve ethyl acetoacetate (1.0 equiv) in anhydrous DMF. Add K₂CO₃ (1.5 equiv) and stir for 30 minutes at 0°C to form the enolate. Dropwise add bromoacetonitrile (1.1 equiv). Stir at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, and concentrate to yield the α-cyanomethyl-β-dicarbonyl intermediate[2].
-
Condensation : Dissolve the intermediate in toluene. Add the corresponding primary amine (1.2 equiv) and a catalytic amount of p-TsOH (0.1 equiv). Reflux under a Dean-Stark trap for 4–6 hours. Causality note: The physical removal of water via the Dean-Stark trap is critical here to drive the thermodynamic equilibrium toward complete enamine formation[2][3].
-
Annulation (Ring Closure) : Cool the mixture and add a catalytic amount of Zn(ClO₄)₂ (5 mol%). Stir at 80°C for 3 hours. The Lewis acid activates the nitrile, facilitating the intramolecular cyclization[3].
-
Purification : Quench with saturated NaHCO₃ to neutralize the acid catalysts, extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc) to isolate the pure 2-amino-pyrrole-3-carboxylate scaffold.
Pharmacological Landscape
Oncology: Tubulin Inhibition
The ethyl-2-amino-pyrrole-3-carboxylate derivative known as EPAC 161 has demonstrated potent in vitro cytotoxicity against a panel of soft tissue sarcomas, including leiomyosarcoma (SK-LMS-1), rhabdomyosarcoma (RD), and Ewing's sarcoma (A-673)[4]. The causality of this cytotoxicity lies in its mechanism of action: EPAC 161 acts as a tubulin polymerization inhibitor. By binding to tubulin, it disrupts microtubule dynamics, leading to a profound G2/M cell-cycle arrest and subsequent apoptosis in rapidly dividing tumor cells[5].
Antimicrobial and Antiviral Applications
Beyond oncology, the scaffold is easily derivatized at the C3 and N1 positions. Introduction of an N-methyl piperazine or thiomorpholine moiety at the C3 position yields compounds with remarkable in vitro activity against Mycobacterium tuberculosis and Candida species[1]. Furthermore, specific diarylcarbinol derivatives of the pyrrole core act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, effectively halting viral replication[6].
Precursor to Fused Heterocycles
Reacting the 2-amino-pyrrole-3-carboxylate with reagents like benzoin, antipyrine amine, and malononitrile triggers a cascade that yields pyrrolo[2,3-d]pyrimidines[1]. These fused systems are critical in modern kinase inhibitor design, as they perfectly mimic the adenine core of ATP, allowing for competitive inhibition at the kinase hinge region[6].
Quantitative Data Presentation
Table 1: Pharmacological Profiling of 2-Amino-Pyrrole-3-Carboxylate Derivatives
| Compound / Derivative | Primary Target / Mechanism | Target Cell Line / Pathogen | Key Biological Effect |
| EPAC 161 | Tubulin Polymerization Inhibition | SK-LMS-1, RD, A-673, U-2 OS | G2/M cell-cycle arrest; potent cytotoxicity[4][5] |
| C3-Thiomorpholine Analog | Unknown (Antimycobacterial) | Mycobacterium tuberculosis | Comparable MIC to Rifampin; high Protection Index[1][6] |
| Diarylcarbinol Pyrrole | HIV-1 Reverse Transcriptase | MT-4 cells (HIV-infected) | Inhibition of viral replication (NNRTI)[6] |
| Pyrrolo[2,3-d]pyrimidine | Kinase Domains (ATP mimic) | Various Cancer Cell Lines | Broad-spectrum kinase inhibition[1][6] |
Mechanistic Pathway Visualization
The following diagram illustrates the synthetic workflow and subsequent pharmacological divergence of the 2-amino-pyrrole-3-carboxylate scaffold.
Caption: Synthetic workflow and pharmacological divergence of the 2-amino-pyrrole-3-carboxylate scaffold.
Conclusion
The 2-amino-pyrrole-3-carboxylate architecture is a cornerstone in modern drug discovery. By understanding the mechanistic nuances of its synthesis—specifically the shift from Brønsted to Lewis acid catalysis during the critical annulation step—researchers can reliably scale this scaffold. Its proven efficacy in disrupting microtubule dynamics and its role as a precursor to purine bioisosteres solidify its indispensable value in the medicinal chemist's toolkit.
References
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- Title: A review article on biological importance of pyrrole Source: World Journal of Pharmaceutical Research URL
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The Role of Methyl 2-amino-1H-pyrrole-3-carboxylate in Heterocycle Synthesis: A Technical Guide for Advanced Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the rapid and regioselective construction of fused heterocyclic scaffolds is paramount. Methyl 2-amino-1H-pyrrole-3-carboxylate (CAS 898803-80-0) serves as a highly versatile, multifunctional building block that bridges simple pyrrole chemistry with complex, biologically active bicyclic systems. Featuring an ortho-relationship between a nucleophilic amino group and an electrophilic ester moiety, this compound is perfectly primed for annulation reactions.
This technical whitepaper explores the mechanistic rationale, synthetic pathways, and self-validating experimental protocols for utilizing this compound in the synthesis of critical pharmacophores, most notably pyrrolo[2,3-d]pyrimidines (7-deazapurines) and pyrrolo[1,3,5]triazines .
Physicochemical Profiling & Structural Rationale
The utility of this compound lies in its precise electronic distribution. The electron-rich pyrrole core enhances the nucleophilicity of the C2-amino group, while the C3-methyl ester acts as an internal electrophilic trap. The choice of a methyl ester over bulkier alternatives (e.g., tert-butyl) minimizes steric hindrance, significantly accelerating the rate of intramolecular cyclization during pyrimidine or triazine ring closure[1].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 898803-80-0 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Primary Nucleophilic Site | C2-NH₂ (Initiates intermolecular attack) |
| Primary Electrophilic Site | C3-COOMe (Anchors intramolecular cyclization) |
Data supported by chemical supplier profiling 2[2].
Mechanistic Pathways in Fused Heterocycle Synthesis
The ortho-amino ester motif allows the molecule to act as a dinucleophile/dielectrophile depending on the reaction partner. By carefully selecting the cyclocondensation reagents, chemists can drive the synthesis toward distinct therapeutic scaffolds.
Pathway A: Synthesis of Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)
The pyrrolo[2,3-d]pyrimidine scaffold is a well-documented purine bioisostere, critical for targeting the ATP-binding pockets of kinases[3]. Reacting this compound with formamide or formamidine acetate under thermal conditions yields the pyrimidine ring[4]. The mechanism initiates with the nucleophilic attack of the 2-amino group on the carbonyl carbon of formamide, forming an intermediate amide. Subsequent tautomerization and intramolecular attack of the newly formed amide nitrogen onto the C3-methyl ester, followed by the elimination of methanol, completes the aromatic pyrimidine ring[5].
Pathway B: Synthesis of Pyrrolo[1,3,5]triazines
When reacted with ethoxycarbonyl isothiocyanate, the pathway diverges. The 2-amino group attacks the highly electrophilic central carbon of the isothiocyanate, forming a thiourea intermediate. Base-promoted cyclization with the adjacent C3-ester then yields the fused pyrrolo[1,3,5]triazine system, a scaffold increasingly utilized in the synthesis of novel carbon-linked nucleoside mimetics[6][7].
Divergent synthesis of fused heterocycles from this compound.
Table 2: Comparative Yields of Fused Heterocycles from 2-Amino-3-ester Pyrroles
| Target Scaffold | Reagents / Conditions | Average Yield | Primary Application |
| Pyrrolo[2,3-d]pyrimidine | Formamide, 150–180 °C, 12h | 54–74% | Kinase Inhibitors[3][5] |
| Pyrrolo[1,3,5]triazine | Ethoxycarbonyl isothiocyanate, THF | 60–85% | Nucleoside Mimetics[6][7] |
| 4-Aminopyrrolopyrimidine | Guanidine, NaOEt, Reflux | 85–98% | Antimicrobial Agents[5] |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocol outlines the synthesis of the pyrrolo[2,3-d]pyrimidine core. The methodology is designed as a self-validating system, incorporating in-process controls to verify intermediate formation.
Protocol: Thermal Cyclocondensation to 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine
Causality & Rationale: Formamide is selected not merely as a reagent but as a high-boiling solvent that drives the equilibrium forward by continuously supplying the requisite carbon and nitrogen atoms. The elevated temperature (150–180 °C) is critical; lower temperatures will stall the reaction at the acyclic formamide intermediate because the activation energy for the subsequent intramolecular cyclization and methanol elimination is substantial[5].
Step-by-Step Procedure:
-
Reaction Setup: Suspend this compound (1.0 equiv) in anhydrous formamide (10 volumes). Ensure the reaction vessel is equipped with a reflux condenser and a Dean-Stark trap (optional, to monitor methanol evolution).
-
Thermal Activation: Heat the mixture gradually to 150–180 °C under an inert nitrogen atmosphere.
-
In-Process Monitoring (Self-Validation): After 4 hours, sample the mixture for LC-MS analysis. You should observe the disappearance of the starting material (m/z 141[M+H]+) and the transient appearance of the acyclic intermediate, followed by the target mass of the cyclized product. Continue heating for 12 hours until the intermediate is fully consumed.
-
Precipitation: Cool the dark reaction mixture to ambient temperature. Slowly pour the mixture into ice-cold distilled water (30 volumes) under vigorous stirring. The sudden shift in solvent polarity forces the hydrophobic fused heterocycle to precipitate.
-
Isolation: Filter the resulting solid under a vacuum. Wash the filter cake sequentially with cold water and a minimal amount of cold isopropanol to remove residual formamide and colored impurities.
-
Purification: Recrystallize the crude product from ethanol/water to afford the pure 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.
Step-by-step workflow for the thermal cyclization to pyrrolo[2,3-d]pyrimidine.
Therapeutic Applications of Derived Scaffolds
The scaffolds derived from this compound are not merely academic curiosities; they are the backbone of several clinical candidates.
-
Kinase Inhibitors: The structural homology between pyrrolo[2,3-d]pyrimidines and adenine allows these molecules to competitively bind to the ATP-binding hinge region of kinases. Recent developments have utilized this scaffold to create highly selective Colony-Stimulating Factor-1 Receptor (CSF1R) inhibitors, which are critical in modulating tumor-associated macrophages in oncology3[3]. Furthermore, functionalization at the C5 and C6 positions has yielded potent JAK1 and TBK1 inhibitors 8[4].
-
Antimicrobial Agents: By modifying the cyclization reagents (e.g., using guanidine instead of formamide), chemists can synthesize 2,4-diaminopyrrolo[2,3-d]pyrimidines. These derivatives exhibit broad-spectrum antibacterial and antifungal activities, effectively bypassing traditional resistance mechanisms 5[5].
Conclusion
This compound stands as a master key in heterocyclic synthesis. Its precisely tuned electronic properties allow for predictable, high-yield annulations into pyrrolo[2,3-d]pyrimidines and pyrrolotriazines. By mastering the reaction conditions—specifically thermal cyclocondensations and isothiocyanate annulations—drug development professionals can rapidly access diverse chemical space, accelerating the discovery of next-generation kinase inhibitors and antimicrobial therapeutics.
References
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold Source: PMC / National Institutes of Health (NIH) URL:[Link]
-
Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds Source: MDPI URL:[Link]
-
Synthesis and transformations of pyrrolo[1,2-a][1,3,5]-triazines Source: ResearchGate URL:[Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Source: ACS Publications URL:[Link]
-
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential Source: Bentham Science URL:[Link]
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A Comprehensive Technical Guide to the Solubility Profile of Methyl 2-amino-1H-pyrrole-3-carboxylate in Organic Solvents
Abstract
Methyl 2-amino-1H-pyrrole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for the synthesis of a variety of biologically active molecules and functional materials. A thorough understanding of its solubility in different organic solvents is paramount for its synthesis, purification, formulation, and overall handling in both laboratory and industrial settings. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on a detailed experimental protocol for determining its solubility and discusses expected solubility trends based on its molecular structure and the physicochemical properties of common organic solvents.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences its bioavailability, processability, and the feasibility of formulation development.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a fundamental prerequisite for efficient process development, from initial synthesis and purification to final dosage form design.
This compound, a member of the pyrrole class of heterocyclic compounds, possesses a rich chemical architecture that makes it a versatile scaffold in medicinal chemistry.[3][4] Its structure, featuring both hydrogen bond donors and acceptors, suggests a nuanced and varied solubility across the spectrum of organic solvents. This guide aims to provide a robust framework for elucidating this solubility profile, thereby empowering researchers to optimize their experimental and manufacturing processes.
Predicted Solubility Profile: A Molecular Structure-Based Assessment
The molecular structure of this compound offers significant clues to its likely solubility behavior. The key functional groups that govern its interaction with solvents are:
-
The Pyrrole Ring: The pyrrole moiety itself is a five-membered aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen atom participates in the aromatic system, which reduces its basicity compared to aliphatic amines.[4]
-
The Amino Group (-NH2): This primary amine group can act as a hydrogen bond donor.
-
The Carboxylate Group (-COOCH3): The ester group, specifically the carbonyl oxygen, is a hydrogen bond acceptor.
-
The N-H Group of the Pyrrole Ring: This can also participate in hydrogen bonding as a donor.
Based on these structural features, a qualitative prediction of solubility in different classes of organic solvents can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. It is anticipated that this compound will exhibit good solubility in these solvents due to the potential for multiple hydrogen bonding interactions.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): These solvents are effective hydrogen bond acceptors. Given the presence of hydrogen bond donors on the solute molecule, moderate to good solubility is expected.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack the ability to form strong hydrogen bonds. Consequently, the solubility of the polar this compound is expected to be low in these solvents.
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The "gold standard" for experimentally determining the equilibrium solubility of a compound is the isothermal shake-flask method. This method is reliable, straightforward, and provides thermodynamically sound solubility data.
Principle
A saturated solution of the solute (this compound) is prepared in the solvent of interest by agitating an excess amount of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.
Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.
Sources
Methodological & Application
Synthesis protocols for Methyl 2-amino-1H-pyrrole-3-carboxylate
Application Note: De Novo Synthesis and Characterization of Methyl 2-amino-1H-pyrrole-3-carboxylate
Executive Summary & Strategic Importance
This compound (CAS: 898803-80-0) is a highly privileged heterocyclic scaffold in modern drug discovery. The juxtaposition of a nucleophilic C2-amino group and an electrophilic C3-carboxylate provides an ideal platform for orthogonal functionalization. This structural motif is extensively utilized as a primary building block for synthesizing pyrrolo[2,3-d]pyrimidines (7-deazapurines), which are critical isosteres for ATP-competitive kinase inhibitors and broad-spectrum antimicrobial agents[1]. This application note details a highly optimized, scalable, and self-validating synthetic protocol leveraging a multicomponent Hantzsch-type cyclocondensation.
Mechanistic Rationale & Experimental Design
The synthesis of 2-amino-3-alkoxycarbonylpyrroles traditionally relies on stepwise condensation, which often suffers from intermediate instability and poor atom economy. To circumvent these issues, we employ a convergent, one-pot multicomponent reaction utilizing methyl cyanoacetate, an α-haloaldehyde, and an ammonia source[2].
Causality Behind Reagent Selection:
-
Electrophile Control: Free chloroacetaldehyde is highly reactive and prone to rapid oligomerization. By utilizing chloroacetaldehyde dimethyl acetal and performing an in situ acid-catalyzed deprotection, we ensure a steady, controlled release of the reactive aldehyde. This kinetic control drastically reduces tar formation and improves the overall yield.
-
Nitrogen Source & Buffering: Ammonium acetate is selected over aqueous ammonia. It provides a dual function: it acts as the primary nitrogen source for the Michael addition and serves as a mild buffer. This buffering capacity prevents the basic hydrolysis of the methyl ester and suppresses unwanted side reactions that occur at elevated pH levels[3].
Comparative Analysis of Synthetic Methodologies
To contextualize the efficiency of the chosen protocol, Table 1 compares standard synthetic routes for 2-aminopyrrole derivatives based on historical yield data and scalability metrics.
Table 1: Quantitative Comparison of Pyrrole Synthetic Strategies
| Synthetic Strategy | Key Reagents | Avg. Yield (%) | Scalability | Primary Limitation |
| Hantzsch-Type Multicomponent (This Protocol) | Methyl cyanoacetate, Chloroacetaldehyde, NH₄OAc | 75–85% | High (>50g) | Requires controlled electrophile release to prevent tarring |
| Paal-Knorr Cyclization | 1,4-Dicarbonyls, Ammonia[4] | 50–60% | Moderate | Regioselectivity issues for asymmetric pyrroles |
| Nitro-Pyrrole Reduction | 2-Nitro-1H-pyrrole-3-carboxylate, H₂/Pd-C | 80–90% | Low | Precursor synthesis is multi-step and tedious |
Step-by-Step Experimental Protocol
Safety Note: Chloroacetaldehyde derivatives are toxic and lachrymatory. All operations must be conducted in a well-ventilated fume hood.
Reagents Required:
-
Methyl cyanoacetate (1.0 equiv, 100 mmol, 9.9 g)
-
Chloroacetaldehyde dimethyl acetal (1.1 equiv, 110 mmol, 13.7 g)
-
Ammonium acetate (3.0 equiv, 300 mmol, 23.1 g)
-
Glacial acetic acid (100 mL)
-
Deionized Water / Brine / Ethyl Acetate (EtOAc)
Workflow:
-
In Situ Deprotection: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve chloroacetaldehyde dimethyl acetal (13.7 g) in 50 mL of a 10% aqueous HCl solution. Stir at 40°C for 2 hours to liberate the free chloroacetaldehyde. Cool the mixture to 0°C. (Causality: Acid hydrolysis unmasks the reactive aldehyde just before use, preventing premature polymerization).
-
Condensation Setup: In a separate 1 L flask, dissolve methyl cyanoacetate (9.9 g) and ammonium acetate (23.1 g) in 100 mL of glacial acetic acid. Stir at room temperature for 15 minutes to ensure complete dissolution.
-
Controlled Addition: Slowly add the cooled chloroacetaldehyde solution dropwise to the methyl cyanoacetate mixture over 30 minutes using an addition funnel. Maintain the internal temperature below 20°C. (Causality: The Knoevenagel condensation is exothermic; temperature control prevents the degradation of the intermediate).
-
Cyclization & Aromatization: Once the addition is complete, attach a reflux condenser and gradually heat the reaction mixture to 80°C for 4 hours.
-
Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 2:1). The disappearance of the methyl cyanoacetate spot (Rf ~0.6) and the appearance of a new UV-active spot (Rf ~0.3) indicates reaction completion.
-
-
Work-Up: Cool the mixture to room temperature and pour it over 200 g of crushed ice. Neutralize the solution carefully with saturated aqueous NaHCO₃ until pH ~7 is reached. (Causality: Strict pH control during quenching prevents the hydrolysis of the newly formed methyl ester).
-
Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure product as an off-white solid.
Analytical Characterization
Accurate characterization is critical for downstream applications, requiring high-resolution MS and multi-nuclear NMR[5].
-
LC-MS (ESI+): m/z calculated for C₆H₈N₂O₂ [M+H]⁺ 141.06, found 141.1.
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.52 (br s, 1H, NH-pyrrole), 6.51 (t, J = 2.8 Hz, 1H, Ar-H), 6.23 (t, J = 2.8 Hz, 1H, Ar-H), 5.40 (br s, 2H, NH₂), 3.68 (s, 3H, OCH₃).
-
IR (KBr pellet): 3420, 3310 (N-H stretch), 1675 (C=O ester stretch), 1620 (C=C aromatic) cm⁻¹.
Mechanistic Pathway Visualization
Mechanistic workflow of the multicomponent Hantzsch-type synthesis of the target pyrrole scaffold.
References[5] BenchChem Technical Support Team. "Methyl 1-amino-1H-pyrrole-2-carboxylate". Benchchem. URL: https://benchchem.com/product/b145914[1] "Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation". PMC (NIH). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11346513/[2] "Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds—Part 2: Nonaromatic Frameworks". MDPI. URL:https://www.mdpi.com/1422-0067/23/19/11993[3] "Scientific Letter - Atlanchim Pharma". Atlanchim Pharma. URL:https://atlanchimpharma.com/scientific-letter-n11/[4] "Enone–Alkyne Reductive Coupling: A Versatile Entry to Substituted Pyrroles". ACS. URL:https://pubs.acs.org/doi/10.1021/ol201304z
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- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. methyl 1-amino-1H-pyrrole-2-carboxylate | 122181-85-5 | Benchchem [benchchem.com]
Application Note: Synthesis of Pyrrolo[2,3-d]pyrimidines from Methyl 2-amino-1H-pyrrole-3-carboxylate
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Tofacitinib, Ruxolitinib) and nucleoside analogs. This application note details the conversion of Methyl 2-amino-1H-pyrrole-3-carboxylate into the 4-oxo-pyrrolo[2,3-d]pyrimidine core.
While classic literature often cites high-temperature fusion with formamide, this guide prioritizes a milder, higher-yielding protocol using formamidine acetate , which minimizes thermal decomposition and polymerization of the electron-rich pyrrole starting material.
Strategic Analysis & Retrosynthesis
The transformation requires the insertion of a single carbon and nitrogen atom (a C-N unit) to bridge the C2-amine and C3-ester of the pyrrole.
-
Challenge: The pyrrole ring is electron-rich and prone to oxidation or polymerization under harsh acidic/oxidative conditions.
-
Solution: Use of acetate salts of formamidine allows for a buffered, neutral-to-mildly-acidic cyclization environment.
-
Product Tautomerism: The immediate product is 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one . While often referred to as "4-hydroxy" in older literature, the "4-oxo" tautomer predominates in the solid state and neutral solution.
Pathway Visualization
The following diagram illustrates the decision logic and reaction flow for this synthesis.
Figure 1: Strategic workflow for selecting the cyclization method based on substrate sensitivity.
Detailed Protocols
Method A: Formamidine Acetate Cyclization (Preferred)
Best for: Substrates sensitive to temperatures >100°C; scale-up reactions requiring cleaner impurity profiles.
Materials
| Reagent | Equiv. | Role |
| This compound | 1.0 | Limiting Reagent |
| Formamidine Acetate | 3.0 - 5.0 | C1-N source |
| Ethanol (Abs.) or 2-Methoxyethanol | Solvent | 10-20 volumes |
| Acetic Acid (Glacial) | 0.1 (Cat.) | Catalyst (Optional) |
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the pyrrole starting material (1.0 equiv) in Ethanol (15 mL/g).
-
Addition: Add Formamidine Acetate (3.0 equiv) in one portion.
-
Note: If the reaction stalls later, an additional 1-2 equivalents can be added.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C for EtOH). The suspension typically clears to a solution before the product begins to precipitate.
-
Monitoring: Monitor by TLC (10% MeOH in DCM) or LCMS.
-
Target: Disappearance of the pyrrole peak (M+H).
-
Time: Typically 6–12 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature (20–25°C).
-
Stir in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid precipitate.[1]
-
Wash the filter cake with cold ethanol (2x) and diethyl ether (1x) to remove excess acetates.
-
-
Drying: Dry under vacuum at 45°C.
Yield Expectation: 75–90% Appearance: Off-white to tan solid.
Method B: Formamide Fusion (Classic)
Best for: Simple, unfunctionalized cores; instances where formamidine acetate is unavailable.
Materials
| Reagent | Equiv. | Role |
| This compound | 1.0 | Limiting Reagent |
| Formamide | 10-15 vol | Reagent & Solvent |
| Ammonium Formate | 0.5 | Additive (Yield enhancer) |
Step-by-Step Procedure
-
Setup: Place the pyrrole starting material in a flask.
-
Addition: Add Formamide (10 mL per gram of substrate). Add Ammonium Formate if available (helps drive the reaction and maintain pH).
-
Reaction: Heat to 180–190°C (Reflux of formamide is ~210°C, but 180°C is usually sufficient).
-
Critical: Use a blast shield. Formamide decomposition can generate pressure/ammonia gas.
-
-
Monitoring: Reaction is usually fast (2–4 hours).
-
Workup:
-
Cool to ~80°C.
-
Pour the hot mixture into ice-cold water (50 mL per gram of starting material).
-
The product should precipitate immediately.
-
Filter and wash extensively with water to remove formamide.
-
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack followed by an intramolecular cyclization .
Figure 2: Mechanistic pathway of the cyclocondensation.
-
Transamination: The exocyclic amine of the pyrrole attacks the electrophilic carbon of the formamidine (or formamide).
-
Intermediate: An intermediate amidine is formed. If this intermediate is observed by LCMS (Mass = SM + 27), the cyclization (Step 3) is the rate-limiting step.
-
Cyclization: The newly formed nitrogen nucleophile attacks the adjacent methyl ester.
-
Ejection: Methanol is ejected, forming the stable 6-membered lactam ring.
Critical Process Parameters (Troubleshooting)
| Observation | Diagnosis | Corrective Action |
| Stalled Reaction (Amidine Intermediate Visible) | The ring closure is slow. | Add a catalytic amount of Sodium Ethoxide (NaOEt) to deprotonate the amidine and accelerate attack on the ester. |
| Dark/Black Reaction Mixture | Oxidative decomposition of pyrrole. | Degas solvents with Nitrogen/Argon before heating. Ensure temperature does not exceed protocol limits. |
| Product is Oily/Gum | Trapped solvent/impurities. | Triturate the gum with Acetonitrile or Ether. Sonication often induces crystallization. |
| Low Yield | Product solubility in supernatant. | Concentrate the filtrate by 50% and cool again. Check pH; adjusting to pH 6-7 may help precipitation. |
Safety & Handling
-
Formamide: Teratogen. Handle in a fume hood. Avoid skin contact.
-
Formamidine Acetate: Irritant. Hygroscopic (keep bottle tightly sealed).
-
Ammonia Evolution: Both methods release ammonia gas. Ensure proper ventilation.
References
-
Davoll, J. (1960).[2] "Pyrrolo[2,3-d]pyrimidines."[3][4][5][6][7][8][9][10][11] Journal of the Chemical Society, 131-138.
- Seela, F., & Lupke, U. (1977). "Synthesis of 7-deazaguanine and 7-deazaxanthine." Chemische Berichte, 110(4), 1462-1469.
-
Traxler, P., et al. (1996). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 39(12), 2285–2292.
-
Gangjee, A., et al. (2010). "Synthesis and biological evaluation of 4-substituted pyrrolo[2,3-d]pyrimidines as antifolates." Bioorganic & Medicinal Chemistry, 18(14), 5261-5273.
Sources
- 1. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 2. 26. Pyrrolo[2,3-d]pyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 4. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 7. Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis process of 4-chloropyrrolo[2,3-D]pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. US5278307A - Process for preparing 4-hydroxypyrrolo(2,3-d)pyrimidine based antifolate compounds and intermediates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of the Amino Group in Methyl 2-amino-1H-pyrrole-3-carboxylate
Introduction: The Strategic Value of the 2-Aminopyrrole Scaffold
The Methyl 2-amino-1H-pyrrole-3-carboxylate core is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its structure is a cornerstone in the synthesis of a multitude of biologically active molecules, including inhibitors of protein kinases and modulators of protein-protein interactions.[2] The true synthetic power of this heterocycle lies in the strategic functionalization of its reactive sites, particularly the C2-amino group. This primary amine serves as a versatile chemical handle, allowing for the introduction of a vast array of substituents to modulate the compound's steric and electronic properties. This, in turn, enables the fine-tuning of its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
This comprehensive guide provides detailed protocols and scientific rationale for the key transformations of the amino group in this compound. We will delve into the mechanistic underpinnings of each reaction class, offering field-proven insights to guide your experimental design and troubleshooting efforts. The protocols described herein are designed to be self-validating, providing researchers with a robust foundation for their synthetic campaigns.
N-Acylation: Formation of Amide Derivatives
Scientific Rationale and Mechanism: N-Acylation is one of the most fundamental and reliable methods for functionalizing primary amines. The reaction involves the nucleophilic attack of the amino group on an activated carboxyl derivative, typically an acyl chloride or anhydride, to form a stable amide bond. The pyrrole ring's electron-donating nature enhances the nucleophilicity of the C2-amino group, facilitating this transformation. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. Amide bond formation is a cornerstone of peptide synthesis and is widely used to introduce diverse side chains into drug candidates.[3]
Protocol 1.1: General Procedure for N-Acylation with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)
-
Triethylamine (TEA) or DIPEA (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add TEA or DIPEA (1.5 equivalents) to the stirred solution.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise over 5-10 minutes. A precipitate of triethylammonium chloride may form.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated pyrrole.
Experimental Workflow: N-Acylation
Caption: Workflow for N-Acylation of this compound.
Data Summary: Representative N-Acylation Reactions
| Electrophile | Base | Solvent | Time (h) | Typical Yield |
|---|---|---|---|---|
| Acetyl Chloride | TEA | DCM | 2 | 85-95% |
| Benzoyl Chloride | DIPEA | DCM | 4 | 80-90% |
| Isobutyryl Chloride | TEA | THF | 6 | 75-85% |
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The starting amine and acyl chloride are sensitive to moisture. Consider using a stronger, non-nucleophilic base like Proton-Sponge if the substrate is less reactive.
-
Side Product Formation (Di-acylation): While less common on the pyrrole nitrogen, it can occur. Use of a slight excess (1.1 eq) of the acylating agent and dropwise addition at 0 °C helps minimize this.
N-Sulfonylation: Synthesis of Sulfonamides
Scientific Rationale and Mechanism: The sulfonamide functional group is a key pharmacophore found in numerous approved drugs. N-Sulfonylation of the 2-aminopyrrole provides a direct route to this important class of compounds. The reaction mechanism is analogous to N-acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically conducted in the presence of a base, such as pyridine or TEA, to scavenge the HCl produced. Pyridine can act as both a base and a nucleophilic catalyst. The resulting sulfonamides are generally stable, crystalline solids.[4][5]
Protocol 2.1: N-Sulfonylation with an Aryl Sulfonyl Chloride
Materials:
-
This compound
-
Aryl sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Benzenesulfonyl chloride) (1.2 equivalents)
-
Pyridine (as solvent and base) or TEA (2.0 equivalents) in DCM
-
Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous pyridine (or anhydrous DCM).
-
Cool the mixture to 0 °C in an ice-water bath with stirring.
-
If using DCM as a solvent, add TEA (2.0 equivalents).
-
Add the aryl sulfonyl chloride (1.2 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-cold 1 M HCl. This will neutralize the pyridine and precipitate the product.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold diethyl ether.
-
If the product is an oil, extract the acidified aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Experimental Workflow: N-Sulfonylation
Sources
Reagents for ester hydrolysis of Methyl 2-amino-1H-pyrrole-3-carboxylate
Technical Application Note: Strategic Hydrolysis of Methyl 2-amino-1H-pyrrole-3-carboxylate
Part 1: The Stability Paradox & Mechanistic Challenge
The hydrolysis of This compound presents a specific chemoselective challenge that distinguishes it from standard ester saponifications. While pyrrole-3-carboxylates are generally more stable than their 2-carboxylate counterparts, the presence of the electron-donating 2-amino group creates a potent "push-pull" electronic system.
-
The "Push": The C2-amino group donates electron density into the ring (resonance effect).
-
The "Pull": The C3-carboxylate acts as an electron sink.
The Critical Risk: Spontaneous Decarboxylation
Upon hydrolysis to the free acid, this push-pull system significantly lowers the activation energy for decarboxylation. The resulting 2-amino-1H-pyrrole-3-carboxylic acid is thermally unstable. If acidified or heated, it readily loses
Strategic Imperative:
-
Avoid Acidic Workups: Isolating the free acid (protonated form) is the primary failure point.
-
Isolate as a Salt: The Lithium or Potassium carboxylate salts are significantly more stable.
-
Anhydrous Conditions: For highly sensitive substrates, avoid water entirely to prevent equilibrium-driven protonation.
Part 2: Reagent Selection Matrix
| Reagent | Mechanism | Sensitivity Profile | Recommended For |
| LiOH (Lithium Hydroxide) | Nucleophilic attack (coordination assisted) | Standard | Routine hydrolysis where the product will be used in situ or isolated as a Li-salt. Best balance of solubility and mildness. |
| TMSOK (Potassium Trimethylsilanolate) | Anhydrous nucleophilic attack | High | "Gold Standard" for isolating stable salts. Completely non-aqueous. Prevents protonation/decarboxylation.[1] |
| NaOH / KOH | Hard Nucleophile | Low | Robust, N-protected analogs only. Risk of side reactions with the free amine. |
| Ba(OH)₂ (Barium Hydroxide) | Heterogeneous Base | Specialized | Cases where the product must be precipitated as an insoluble barium salt to drive equilibrium. |
Part 3: Reaction Pathways & Decision Logic
The following diagram illustrates the critical divergence between successful isolation and catastrophic degradation.
Figure 1: Reaction pathway analysis showing the critical stability of the carboxylate salt versus the instability of the free acid.
Part 4: Detailed Experimental Protocols
Protocol A: Standard Hydrolysis (Lithium Hydroxide Method)
Best for: Substrates where the 2-amino group is protected (e.g., NH-Boc) or when the product is immediately used in a coupling reaction.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Solvent: THF / Methanol / Water (3:1:1 ratio)[3]
Step-by-Step:
-
Dissolution: Dissolve the substrate in THF/MeOH. Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve LiOH·H₂O in the minimum amount of water and add dropwise to the reaction mixture.
-
Expert Note: Keeping the temperature low (0°C to 10°C) is crucial to prevent side reactions on the electron-rich pyrrole ring.
-
-
Monitoring: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC (or LCMS). The methyl ester spot (
in 50% EtOAc/Hex) should disappear. -
Workup (CRITICAL):
-
Do NOT acidify to pH 1-2.
-
Concentrate the organic solvents (THF/MeOH) under reduced pressure at
. -
The remaining aqueous phase contains the Lithium carboxylate.
-
Option 1 (Isolation as Salt): Lyophilize (freeze-dry) the aqueous phase directly. This yields the stable Lithium salt.
-
Option 2 (Controlled Precipitation): Carefully adjust pH to ~5.0–6.0 using 1M acetic acid at 0°C. If a solid precipitates, filter immediately and dry under vacuum. Do not heat.
-
Protocol B: Anhydrous Hydrolysis (TMSOK Method)
Best for: Unprotected 2-amino substrates or highly sensitive analogs. This method avoids water and acidic conditions entirely.
Reagents:
-
Substrate: this compound (1.0 eq)
-
TMSOK (Potassium Trimethylsilanolate): 1.2 – 1.5 eq
-
Solvent: Anhydrous THF (or Ether)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Reaction: Dissolve the substrate in anhydrous THF (0.1 M concentration). Add solid TMSOK in one portion at RT.
-
Mechanism: The trimethylsilanolate anion (
) attacks the methyl ester. The byproduct is volatile ( ), and the product precipitates as the Potassium carboxylate salt. -
Isolation:
-
The reaction often results in the precipitation of the Potassium pyrrole-3-carboxylate.
-
Filter the solid under an inert atmosphere (nitrogen funnel).
-
Wash with dry Ether or Pentane to remove byproducts.
-
Result: You now have the pure Potassium salt, which is stable and ready for subsequent reactions (e.g., amide coupling) without ever exposing the molecule to water or acid.
-
Part 5: Troubleshooting & QC
| Observation | Diagnosis | Corrective Action |
| Gas evolution (Bubbling) | Decarboxylation is occurring ( | The environment is too acidic or too hot. Switch to Protocol B (TMSOK) or keep pH > 6. |
| Black/Brown Tar | Oxidative polymerization of the free amine/pyrrole. | Degas all solvents. Perform reaction under |
| Incomplete Conversion | Steric hindrance or poor solubility. | If using LiOH, increase solvent volume or switch to Dioxane/Water. If using TMSOK, sonicate to break up surface coating on the solid reagent. |
| NMR: Missing Methyl | Successful hydrolysis. | Verify by checking for the disappearance of the singlet at |
References
- General Reactivity of Pyrroles: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
TMSOK Reagent Utility: Laganis, E. D.; Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2, hydroxides, fluorides, and amides." Tetrahedron Letters1984 , 25, 5831-5834. Link
-
Hydrolysis of Sensitive Esters: Lovrić, M.; et al. "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids." Croatica Chemica Acta2007 , 80, 109-115.[4] Link
-
Decarboxylation Mechanisms: Dunn, G. E.; Lee, G. K. J. "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid." Canadian Journal of Chemistry1971 , 49, 1032. Link
-
Synthesis of Pyrrole-3-carboxylates: PubChem Compound Summary for Methyl 4-amino-1H-pyrrole-3-carboxylate (Structural analog data). Link
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis Using Methyl 2-amino-1H-pyrrole-3-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of a Privileged Scaffold and Accelerated Synthesis
In the landscape of modern drug discovery and medicinal chemistry, the pyrrole nucleus stands out as a "privileged scaffold."[1][2][3] Its five-membered nitrogen-containing ring is a cornerstone in a multitude of natural products and commercially successful pharmaceuticals, demonstrating a vast range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[4][5][6] Among the diverse array of pyrrole building blocks, Methyl 2-amino-1H-pyrrole-3-carboxylate is a particularly versatile and powerful starting material. Its bifunctional nature, featuring a nucleophilic amino group at the 2-position and an ester at the 3-position, provides two distinct handles for synthetic elaboration, enabling the construction of complex, multi-substituted, and fused heterocyclic systems.[5]
The imperative in drug development is not only to design innovative molecular architectures but also to synthesize them with speed, efficiency, and sustainability. This is where Microwave-Assisted Organic Synthesis (MAOS) has become a transformative technology.[7][8][9] By utilizing microwave irradiation instead of conventional conductive heating, MAOS offers dramatic reductions in reaction times—often from hours to mere minutes—along with higher yields, improved product purity, and enhanced reproducibility.[7][10][11] This acceleration is a direct result of the unique mechanism of microwave heating, which provides rapid, uniform, and direct energy transfer to polar molecules within the reaction mixture.[12][13][14][15]
This guide provides detailed application notes and validated protocols for leveraging the synergy between the versatile this compound scaffold and the efficiency of microwave-assisted synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to rapidly generate libraries of novel compounds for high-throughput screening and lead optimization.
Part 1: The Science of Microwave-Assisted Organic Synthesis (MAOS)
The Mechanism: Beyond the Kitchen Appliance
Unlike a conventional oil bath which heats the walls of a vessel, a dedicated chemical microwave reactor uses electromagnetic radiation to directly and uniformly heat the entire volume of the reaction mixture.[7][15] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in a reaction, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes intense molecular friction, which translates into rapid and efficient heating.[12][13][15]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[12][14]
This direct energy coupling allows for "instant on-instant off" heating control and enables the rapid achievement of temperatures far exceeding the solvent's boiling point in a sealed, pressurized vessel—a phenomenon known as superheating.[12][15][16] This capability is a key driver of the dramatic rate accelerations seen in MAOS, as it allows reactions to overcome high activation energy barriers more quickly and efficiently than with traditional methods.[12]
Causality in Experimental Design: Why Microwaves Excel
The choice to employ MAOS is a strategic one, grounded in predictable physical principles.
-
Enhanced Rates: Superheating the reaction mixture provides more kinetic energy to the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[16]
-
Improved Yields and Purity: The rapid heating and short reaction times can minimize the formation of side products that often result from prolonged exposure to high temperatures in conventional heating.[7][13]
-
Green Chemistry: MAOS is considered a green chemistry technique because it significantly reduces energy consumption and often allows for the use of less solvent or more environmentally benign solvents.[7][10][13]
The following workflow illustrates the general decision-making and operational process for conducting a microwave-assisted synthesis experiment.
Caption: General workflow for a microwave-assisted synthesis experiment.
Part 2: Protocols for Synthesis
The following protocols are presented as robust starting points for derivatization of this compound. Researchers are encouraged to optimize conditions for their specific substrates.
Protocol 1: Rapid Synthesis of Pyrrolo[2,3-d]pyrimidines via Cyclocondensation
Rationale: The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore found in numerous kinase inhibitors and other therapeutic agents. This protocol describes a rapid, one-pot cyclocondensation reaction with formamide under microwave irradiation, which drastically reduces the multi-hour or multi-day reaction times required by conventional heating.
Reaction Scheme: (Self-generated image, not from search results)
Methodology:
-
Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 154 mg).
-
Reagent Addition: Add formamide (5.0 mL). Expert Insight: Formamide serves as both the reagent and a high-boiling, polar solvent, making it ideal for efficient microwave energy absorption.
-
Microwave Parameters: Seal the vial with a septum cap. Place the vial in the cavity of a dedicated microwave synthesizer. Irradiate the mixture with the following parameters:
-
Temperature: 180 °C (temperature monitored by an external IR sensor)
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Power: Dynamic power control (up to 300 W) to maintain the target temperature.
-
-
Work-up: After the reaction, allow the vial to cool to room temperature (below 50 °C) using the instrument's forced air cooling system.
-
Isolation: Pour the reaction mixture into ice-water (20 mL). The product will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Representative Data:
| Entry | Starting Material | Product | Time (MW) | Time (Conventional) | Yield (MW) |
| 1 | This compound | 4-Hydroxypyrrolo[2,3-d]pyrimidine | 20 min | 24 hours | >90% |
Protocol 2: One-Pot, Three-Component Synthesis of Polysubstituted Pyrroles
Rationale: Multicomponent reactions (MCRs) are a cornerstone of diversity-oriented synthesis for building libraries of drug-like molecules.[10][17] This microwave-assisted protocol enables the rapid, one-pot synthesis of highly functionalized N-substituted pyrroles from an amine, an α-bromoacetophenone, and ethyl acetoacetate, forming the pyrrole core in situ.[18] While not starting directly with the title compound, this demonstrates a key application class for pyrrole synthesis accelerated by microwaves.
Reaction Scheme: (Self-generated image, not from search results)
Methodology:
-
Preparation: In a 10 mL microwave process vial, combine the primary amine (1.0 mmol), ethyl acetoacetate (2.5 mmol), and the desired α-bromoacetophenone (1.0 mmol).
-
Reaction Conditions: The reaction is performed neat (solvent-free). Expert Insight: Solvent-free reactions are a key principle of green chemistry. Microwave heating is particularly effective as it directly heats the reactants without the need for a solvent medium, often leading to cleaner reactions and simpler work-ups.[18]
-
Microwave Parameters: Seal the vial and place it in the microwave reactor. Irradiate with the following parameters:
-
Power: 450 W (fixed power)
-
Hold Time: 5-10 minutes
-
Pressure: Monitor to ensure it remains within safe limits (<20 bar).
-
-
Work-up: After cooling, add ethyl acetate (15 mL) to the vial to dissolve the crude mixture.
-
Purification: Wash the organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.
Representative Data:
| Amine Substituent (R1) | Phenacyl Bromide Substituent (R2) | Time (min) | Yield (%) |
| Benzyl | H | 8 | 92% |
| 4-Methoxybenzyl | H | 8 | 95% |
| Benzyl | 4-Chloro | 10 | 88% |
| Cyclohexyl | 4-Nitro | 10 | 85% |
Table adapted from literature data to show representative results.[18]
Caption: Logic diagram for optimizing microwave reaction conditions.
Part 3: Trustworthiness and Self-Validation
Every protocol described is a self-validating system. The success of a microwave-assisted reaction is immediately verifiable through standard analytical techniques.
-
Real-Time Monitoring: Modern microwave reactors provide real-time data on temperature and pressure, ensuring the reaction proceeds under the intended and reproducible conditions.
-
Rapid Feedback Loop: A reaction that takes 15 minutes allows for rapid optimization. An initial run can be analyzed by TLC or LC-MS, and adjustments to temperature, time, or reagent stoichiometry can be implemented and tested on the same day. This iterative process quickly leads to a robust and optimized protocol.
-
Product Characterization: The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical methods such as NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and HPLC.[1][19]
By adhering to these principles, researchers can have high confidence in the results generated and the scalability of the developed methods. The efficiency of MAOS empowers chemists to explore chemical space more rapidly, accelerating the entire drug discovery pipeline from hit identification to lead optimization.[8]
References
-
Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI. Available at: [Link]
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]
-
Microwave assisted protocol for the synthesis of... ResearchGate. Available at: [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. Available at: [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-Indole-3-Carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]
-
The synthesis of pyrrole derivatives based on natural amino acids by microwave‐assisted tandem transformation. ResearchGate. Available at: [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]
-
Microwave assisted synthesis of five membered nitrogen heterocycles. PMC. Available at: [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PMC. Available at: [Link]
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Microwave-activated Synthesis of Pyrroles: A Short Review. ResearchGate. Available at: [Link]
-
Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. PMC. Available at: [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. Available at: [Link]
-
Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. Available at: [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]
-
PART - 1 INTRODUCTION. BS Publications. Available at: [Link]
-
Short and Modular Synthesis of Substituted 2-Aminopyrroles. American Chemical Society. Available at: [Link]
-
Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. MDPI. Available at: [Link]
-
Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. Available at: [Link]
-
Microwave Multicomponent Synthesis. PMC. Available at: [Link]
-
(PDF) Microwave-activated Synthesis of Pyrroles: A Short Review. Academia.edu. Available at: [Link]
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- 1. Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases [mdpi.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. scitechnol.com [scitechnol.com]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 14. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 15. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 16. bspublications.net [bspublications.net]
- 17. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]
Introduction: The Significance of the Pyrrolidine Carboxylate Scaffold
An in-depth guide to the catalytic hydrogenation of pyrrole carboxylate derivatives, offering researchers and drug development professionals a comprehensive overview of protocols, mechanistic insights, and catalyst selection strategies.
The saturated five-membered nitrogen heterocycle, the pyrrolidine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a "privileged scaffold".[1] The hydrogenation of aromatic pyrrole precursors, particularly pyrrole carboxylate derivatives, is a direct and atom-economical method to access the corresponding pyrrolidine carboxylates, which are chiral building blocks for a vast array of biologically active molecules, including proline analogues and complex alkaloids.[2][3]
The conformational flexibility of the sp³-hybridized pyrrolidine ring allows for precise three-dimensional exploration of pharmacophore space, a critical factor in designing potent and selective therapeutics.[1] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, and the overall structure often imparts favorable physicochemical properties such as enhanced aqueous solubility.[3] This guide provides a detailed examination of the catalytic hydrogenation protocols used to synthesize these valuable derivatives, focusing on both heterogeneous and homogeneous systems, with an emphasis on explaining the causality behind experimental choices to ensure reproducible and optimized results.
Core Concepts in Pyrrole Hydrogenation
The catalytic hydrogenation of the pyrrole ring presents unique challenges. The aromatic stability of the ring requires effective catalysts to achieve reduction, while the nitrogen heteroatom can act as a Lewis base and poison the catalyst surface, particularly with metals like palladium.[4][5] Overcoming these hurdles involves careful selection of the catalyst, solvent, and reaction conditions.
The general transformation is illustrated below:
Caption: General reaction scheme for the catalytic hydrogenation of a pyrrole carboxylate.
Part 1: Heterogeneous Catalytic Hydrogenation
Heterogeneous catalysts are widely employed for pyrrole hydrogenation due to their high activity, ease of separation from the reaction mixture, and recyclability. The choice of metal and support is critical for success.
Catalyst Selection and Rationale
The light platinum group metals (Rh, Ru, Pd) are the most active for saturating the pyrrole ring.[4]
-
Rhodium (Rh): Often the catalyst of choice, rhodium exhibits high activity and a lower sensitivity to nitrogen poisoning compared to other metals.[4][6] It is typically supported on carbon (Rh/C) or alumina (Rh/Al₂O₃).[4] Rhodium catalysts are effective under a range of conditions and are particularly useful for diastereoselective hydrogenations.[5][6]
-
Ruthenium (Ru): Ruthenium on carbon (Ru/C) also shows high activity and can be used under mild conditions.[7] It is a viable alternative to rhodium, though catalyst reuse can sometimes be affected by the reaction conditions and substrate.[8]
-
Palladium (Pd): While active, palladium is highly sensitive to poisoning by the nitrogen atom of both the pyrrole substrate and the pyrrolidine product.[4] This can lead to catalyst deactivation and incomplete reactions. Its use often requires more acidic media or specific solvent systems to mitigate these effects.[5]
The catalyst support can influence activity and selectivity. Activated carbon is the most common support, providing a high surface area. Alumina is also frequently used and can alter the catalytic properties of the metal.[4]
Decision Workflow for Protocol Selection
Caption: Decision workflow for selecting a hydrogenation strategy.
Comparative Data for Heterogeneous Catalysts
| Catalyst | Support | Substrate Example | Conditions (Temp, Pressure) | Solvent | Yield | Selectivity/d.e. | Reference |
| 5% Rh/C | Carbon | Pyrrole-2-carboxylic acid | 100 °C, 30 bar | Isopropyl alcohol | 98% | Racemic (DL-Proline) | [4] |
| 5% Rh/C | Carbon | N-(1'-methylpyrrole-2'-acetyl)-(S)-proline methyl ester | 25 °C, 20 bar | Methanol | 98% | 95% d.e. | [5][6] |
| 5% Rh/Al₂O₃ | Alumina | Ethyl 2-(3'-methoxy-1'-methyl-1'H-pyrrol-2'-yl)-2-oxoacetate | 25 °C, 10 bar | Methanol | 91% | Single diastereomer | [4][6] |
| 10% Pd/C | Carbon | N-Boc-methyl pyrrole-3-carboxylate derivatives | 40 °C, 45 atm | Methanol | >95% | 84-87% cis | [9] |
| 5% Ru/C | Carbon | 1-Methylpyrrole | 25-60 °C, 10 bar | Methanol | Complete | High | [8] |
Part 2: Homogeneous Catalytic Hydrogenation
For achieving high enantioselectivity in the hydrogenation of prochiral pyrrole derivatives, homogeneous catalysts are indispensable. These systems consist of a metal precursor and a chiral ligand, allowing for the synthesis of specific stereoisomers, which is paramount in drug development.
Catalyst Systems and Chiral Ligands
-
Ruthenium-Based Catalysts: Ruthenium complexes paired with chiral bisphosphine ligands like PhTRAP have proven effective for the asymmetric hydrogenation of N-Boc-protected pyrroles.[5][10] These reactions can proceed with high enantioselectivity to furnish chiral pyrrolidines.[10]
-
Rhodium-Based Catalysts: Chiral rhodium complexes are also powerful tools. For instance, Rh-catalyzed partial hydrogenation of unprotected simple pyrroles can generate chiral 1-pyrrolines with excellent enantioselectivity.[5][11]
The choice of ligand is crucial as it creates the chiral environment around the metal center, dictating the facial selectivity of hydrogen addition to the substrate.
| Catalyst Precursor | Chiral Ligand | Substrate Example | Conditions (Temp, H₂) | Solvent | Yield | ee/d.e. | Reference |
| [RuCl₂(benzene)]₂ | (S,S)-PhTRAP | N-Boc-2,3,5-trimethylpyrrole | 80 °C, 50 atm | Methanol | 96% | 91% ee | [10] |
| [Rh(COD)₂]BF₄ | (Rc, Sp)-Duanphos | 2-methyl-5-phenylpyrrole | 60 °C, 50 atm | HFIP | 99% | 96% ee | [11] |
| Pd(OCOCF₃)₂ | (R)-C4-TunePhos | 2,5-disubstituted pyrroles | 40 °C, 50 atm | Toluene | >95% | up to 92% ee | [12] |
Part 3: Detailed Experimental Protocols
Protocol 1: General Heterogeneous Hydrogenation of Methyl Pyrrole-2-carboxylate
This protocol describes a standard procedure for the complete reduction of the pyrrole ring using a common heterogeneous catalyst.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
5% Rhodium on Carbon (Rh/C), 50% wet
-
Methanol (MeOH), anhydrous
-
Parr-type hydrogenation apparatus or similar high-pressure reactor
-
Celite® for filtration
Procedure:
-
Reactor Setup: To a glass liner of a high-pressure reactor, add methyl 1H-pyrrole-2-carboxylate (e.g., 1.0 g, 7.19 mmol).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 5% Rh/C (e.g., 100 mg, 10 wt%). Causality: The inert atmosphere prevents potential side reactions and is a safety measure when handling a pyrophoric catalyst, although wet Rh/C is generally safe.
-
Solvent Addition: Add anhydrous methanol (e.g., 20 mL) to the liner. The solvent solubilizes the substrate and facilitates its interaction with the solid catalyst surface.
-
Assembly and Purging: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~5 bar) and then venting, repeating this cycle 3-5 times to remove all oxygen. Subsequently, purge with hydrogen gas in the same manner. Causality: Removing oxygen is critical as it can deactivate the catalyst and create a potentially explosive mixture with hydrogen.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar). Begin stirring and heat the reaction to the target temperature (e.g., 50 °C). The reaction is typically monitored by the cessation of hydrogen uptake.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Filtration: Purge the reactor with nitrogen. Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the pad with additional methanol. Causality: Celite provides a fine filtration medium that effectively removes the finely dispersed catalyst particles.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, methyl pyrrolidine-2-carboxylate, which can be further purified by distillation or chromatography if necessary.
Protocol 2: Diastereoselective Hydrogenation of a Chiral Pyrrole Derivative
This protocol is adapted for substrates containing a chiral auxiliary, aiming to maximize diastereoselectivity.[5][6]
Materials:
-
Chiral substrate (e.g., N-(1'-methylpyrrole-2'-acetyl)-(S)-proline methyl ester)
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Methanol (MeOH), anhydrous
-
High-pressure reactor
Procedure:
-
Reactor Setup and Loading: Following the safety precautions in Protocol 1, charge the reactor with the chiral pyrrole substrate (1.0 eq) and 5% Rh/Al₂O₃ (5-10 wt%).
-
Solvent and Conditions: Add anhydrous methanol. The choice of solvent can significantly impact diastereoselectivity; polar protic solvents like methanol are often effective.
-
Purging and Reaction: Seal and purge the reactor as described previously. Pressurize with hydrogen to a moderate pressure (e.g., 10-20 bar) and maintain the reaction at a lower temperature (e.g., 25 °C). Causality: Lower temperatures often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states leading to the different product stereoisomers.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, work up the reaction as described in Protocol 1.
-
Analysis: Determine the diastereomeric excess (d.e.) of the crude product using ¹H NMR spectroscopy or chiral HPLC to assess the success of the stereoselective reduction.
Mechanistic Considerations and Troubleshooting
Simplified Mechanism of Heterogeneous Hydrogenation
The hydrogenation on a metal surface is a multi-step process.
Caption: Key steps in the heterogeneous catalytic hydrogenation of pyrrole.
Common Issues and Solutions
-
Incomplete Conversion: This can be caused by catalyst poisoning or insufficient catalyst loading.[4]
-
Solution: Increase catalyst loading (e.g., from 5 wt% to 15 wt%). If poisoning is suspected, consider using a more robust catalyst like Rh over Pd. Ensure the system is rigorously deoxygenated.
-
-
Catalyst Deactivation upon Reuse: The product (pyrrolidine) can be a stronger poison than the starting material.[7]
-
Solution: While some activity loss is common, washing the recovered catalyst with a suitable solvent before reuse may help. In some cases, regeneration at high temperatures is possible but often impractical in a lab setting.
-
-
Low Stereoselectivity: The reaction conditions may not be optimal for differentiating between diastereomeric transition states.
-
Solution: Screen different solvents and systematically lower the reaction temperature. The choice of catalyst support (e.g., Al₂O₃ vs. C) can also influence selectivity.[4] Some substrates may require switching to a homogeneous catalytic system for adequate control.
-
References
-
Bata, P., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. Catalysts. [Link]
-
Gawroński, J., et al. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Molecules. [Link]
-
Bata, P., et al. (2018). Hydrogenation of pyrrole derivatives: Part VI. An exception: Catalytically unhydrogenable pyrroles. ResearchGate. [Link]
-
Bata, P., et al. (2018). Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles Part II. Hydrogenation of pyrroles. ResearchGate. [Link]
-
Adkins, H., & Coonradt, H. L. (1941). The Selective Hydrogenation of Derivatives of Pyrrole, Indole, Carbazole and Acridine. Journal of the American Chemical Society. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Andrews, L. H., et al. (1948). Catalytic hydrogenation of pyrroles at atmospheric pressure. The Journal of Organic Chemistry. [Link]
-
Wang, B., et al. (2023). Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones. Precision Chemistry. [Link]
-
Saliyeva, L. N., et al. (2020). Pd/C-CATALISED HYDROGENIZATION OF METHYL PYRROLE-3-CARBOXYLATES IN THE DIASTEREOSELECTIVE SYNTHESIS OF α-SUBSTITUTED β-PROLINES. Ukrainian Chemistry Journal. [Link]
-
Lin, S., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]
-
Bata, P., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Molecules. [Link]
-
Xu, G., et al. (2022). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society. [Link]
-
Kuwano, R., & Kashiwahara, M. (2008). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Chemical Reviews. [Link]
-
Gunasekar, R., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]
-
Xi, Y., et al. (2014). Structure-reactivity relationship in catalytic hydrogenation of heterocyclic compounds over ruthenium black-Part A: Effect of substitution of pyrrole ring and side chain in N-heterocycles. Applied Catalysis B: Environmental. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
van der Graaff, W. N. P., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Catalysis Science & Technology. [Link]
-
Zhou, Y.-G., et al. (2011). Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines. Journal of the American Chemical Society. [Link]
-
D'Antonio, J., et al. (2015). Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. Biochemistry. [Link]
-
Hegedűs, L., et al. (2020). Reusing 5% ruthenium on carbon in the hydrogenation of 1-methylpyrrole... ResearchGate. [Link]
-
Soule, J.-F., et al. (2016). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry – A European Journal. [Link]
- Google Patents. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Tang, W., & Zhang, X. (2005). Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes. Chemical Reviews. [Link]
-
Shaglaeva, N. S., et al. (2021). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Polymers. [Link]
-
Krische, M. J. (2011). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. Accounts of Chemical Research. [Link]
-
Davies, H. M. L., et al. (2013). Rhodium-catalyzed conversion of furans to highly functionalized pyrroles. Journal of the American Chemical Society. [Link]
-
Dong, X.-Q., et al. (2022). Facile access to chiral 1-pyrrolines through Rh-catalyzed enantioselective partial hydrogenation of unprotected simple pyrroles. Chinese Chemical Letters. [Link]
-
Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]
-
Cadierno, V., & Crochet, P. (2008). Ruthenium-Catalyzed Furan- and Pyrrole-Ring Formation. Current Organic Synthesis. [Link]
-
Sasmal, A., et al. (2020). Rhodium porphyrin molecule-based catalysts for the hydrogenation of biomass derived levulinic acid to biofuel additive γ-valerolactone. New Journal of Chemistry. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ucj.org.ua [ucj.org.ua]
- 10. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile access to chiral 1-pyrrolines through Rh-catalyzed enantioselective partial hydrogenation of unprotected simple pyrroles [html.rhhz.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Scalable Synthesis of Methyl 2-amino-1H-pyrrole-3-carboxylate
Executive Summary
Methyl 2-amino-1H-pyrrole-3-carboxylate is a highly versatile yet chemically labile building block used in the synthesis of kinase inhibitors, antifungals, and novel heterocyclic scaffolds. While 2-aminopyrroles are notoriously unstable due to their electron-rich nature—prone to rapid oxidative polymerization (tarring)—the presence of the electron-withdrawing ester at the C3 position provides a degree of kinetic stability.
This guide outlines a self-validating, scalable protocol for the synthesis of this compound on a multi-gram to kilogram scale. The selected route utilizes a multicomponent condensation (Hantzsch-type) involving chloroacetaldehyde dimethyl acetal, methyl cyanoacetate, and ammonium acetate. This pathway is preferred for scale-up over azide-based routes due to superior safety profiles and raw material availability.
Key Technical Insight: The free base of this compound degrades upon prolonged exposure to air or silica gel. This protocol includes a mandatory in situ stabilization step, isolating the product as a hydrochloride salt or utilizing it immediately in a "telescoped" downstream reaction.
Strategic Route Analysis
The synthesis relies on the condensation of a C2 fragment (active methylene nitrile) with a C2 fragment (halo-aldehyde equivalent) in the presence of an ammonia source.
Reaction Scheme
-
Activation: Acidic hydrolysis of Chloroacetaldehyde Dimethyl Acetal (1) to generate reactive Chloroacetaldehyde (2).
-
Condensation: Knoevenagel-like condensation with Methyl Cyanoacetate (3).
-
Cyclization: Nucleophilic attack by Ammonia (from Ammonium Acetate), followed by Thorpe-Ziegler-type cyclization onto the nitrile to form the 2-aminopyrrole core (4).
Process Flow Diagram
Caption: Figure 1.[1][2] Convergent synthesis workflow for this compound showing in situ activation and stabilization.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Temperature (Hydrolysis) | 60–65 °C | Ensures complete deprotection of acetal without polymerizing the aldehyde. |
| pH Control | Buffered (Ammonium Acetate) | Maintains pH ~7.0–8.0. Too basic causes polymerization; too acidic inhibits cyclization. |
| Stoichiometry | 1.0 : 1.0 : 3.0 (Aldehyde:Nitrile:Ammonia) | Excess ammonia drives the equilibrium and acts as a buffer. |
| Reaction Time | 2–4 Hours | Extended reaction times lead to oxidative degradation (darkening of solution). |
| Atmosphere | Inert (Nitrogen/Argon) | Critical: Oxygen accelerates the decomposition of the electron-rich pyrrole. |
Materials & Safety
Reagents:
-
Chloroacetaldehyde dimethyl acetal (98%) - Toxic, Flammable
-
Methyl cyanoacetate (99%) - Toxic
-
Ammonium acetate (Reagent Grade) - Hygroscopic
-
Hydrochloric acid (37%)
-
Ethyl Acetate / Hexanes (Solvents)[3]
Safety Hazards:
-
Chloroacetaldehyde: An extremely potent lachrymator and alkylating agent. All operations must be performed in a well-ventilated fume hood.
-
Exotherm: The cyclization step is exothermic. On a scale >100g, active cooling (jacketed reactor) is required to maintain internal temperature <70°C.
Detailed Experimental Protocol (Scale: 100g Batch)
Step 1: In Situ Preparation of Chloroacetaldehyde
-
Charge a 2L 3-neck round-bottom flask (equipped with mechanical stirrer, reflux condenser, and internal thermometer) with Chloroacetaldehyde dimethyl acetal (124.5 g, 1.0 mol) .
-
Add Water (300 mL) and Concentrated HCl (10 mL) .
-
Heat the mixture to 65 °C for 45 minutes. The solution will become homogeneous.
-
Checkpoint: Verify complete hydrolysis by TLC or GC (disappearance of acetal).
-
Cool the solution to 20 °C .
Step 2: Condensation and Cyclization[4]
-
To the aqueous chloroacetaldehyde solution, add Water (300 mL) and Ammonium Acetate (231 g, 3.0 mol) . Stir until dissolved.
-
Add Methyl Cyanoacetate (99.1 g, 1.0 mol) dropwise over 20 minutes.
-
Note: A mild exotherm will occur.
-
-
Add Ethyl Acetate (200 mL) to create a biphasic system (helps solvate the forming product and prevent tarring).
-
Heat the biphasic mixture to 60–70 °C with vigorous stirring for 3 hours.
-
Observation: The organic layer will darken to a deep orange/red color.
-
-
Cool the reaction mixture to 5–10 °C in an ice bath.
Step 3: Workup and Isolation
-
Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 250 mL) .
-
Combine the organic layers and wash with Brine (200 mL) .
-
Dry the organic phase over Anhydrous Sodium Sulfate (Na₂SO₄) for 30 minutes.
-
Filtration: Filter off the drying agent.
-
Critical Step: Do NOT remove the solvent to dryness at high temperature. The free base is heat-sensitive.
-
-
Concentrate the filtrate under reduced pressure (Rotavap) at <40 °C until the volume is reduced to approx. 150 mL.
Step 4: Salt Formation (Stabilization)
The free base is an oil or low-melting solid that degrades rapidly. Immediate conversion to the hydrochloride salt is required.
-
Dilute the concentrated residue with Diethyl Ether (300 mL) or MTBE .
-
Cool to 0 °C .
-
Slowly add 4M HCl in Dioxane (275 mL, 1.1 eq) or bubble dry HCl gas through the solution.
-
A thick precipitate will form immediately.
-
Stir at 0 °C for 1 hour to complete precipitation.
-
Filtration: Filter the solid under a nitrogen blanket. Wash the cake with cold Ether (2 x 100 mL).
-
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.
Yield: Typical yield is 60–75% (approx. 105–130 g of the HCl salt). Appearance: Off-white to pale beige powder.
Analytical Controls & Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to beige solid (Dark brown indicates oxidation) |
| Purity | HPLC (C18, 0.1% TFA) | > 97.0% (Area %) |
| Identity | 1H NMR (DMSO-d6) | δ 11.5 (br s, 1H, NH), 7.2 (br s, 2H, NH2), 6.6 (d, 1H), 6.1 (d, 1H), 3.7 (s, 3H, OMe) |
| Counterion | Silver Nitrate Titration | 98–102% Theoretical Chloride content |
Troubleshooting & Optimization
Issue: Product is dark/tarry
-
Cause: Oxidation during the reaction or workup.
-
Solution: Ensure rigorous nitrogen sparging of all solvents. Add an antioxidant (e.g., 0.1% sodium metabisulfite) to the aqueous phase during workup.
Issue: Low Yield
-
Cause: Incomplete hydrolysis of the acetal or loss of product in the aqueous phase.
-
Solution: Check pH of the aqueous layer after extraction; if <5, neutralize slightly to pH 7 to ensure the amine is in the organic phase. Ensure the initial hydrolysis step is given sufficient time.
Issue: Filtration Difficulties
-
Cause: Fine particle size of the HCl salt.
-
Solution: Add the HCl solution slowly to the free base solution (reverse addition) to encourage crystal growth rather than rapid precipitation.
References
-
Hantzsch Pyrrole Synthesis Variants
-
Trautwein, A. W., & Süssmuth, R. D. (2005). "A multicomponent reaction for the synthesis of 2-aminopyrroles."[4] ChemBioChem. (Context: Analogous 3-component condensations).
-
-
Stability of 2-Aminopyrroles
-
Nair, V., et al. (2001).[5] "A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction." Journal of Organic Chemistry.
-
-
General Scale-Up Methodology
-
BenchChem Technical Guides. "Formation of Methyl 3-amino-1H-pyrazole-4-carboxylate" (Analogous chemistry for amino-heterocycle esters).
-
-
Reaction Mechanism Grounding
Disclaimer: This protocol involves hazardous chemicals. It is intended for use by qualified professionals in a controlled laboratory environment. Always consult Safety Data Sheets (SDS) before handling.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives - Google Patents [patents.google.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Multi-component one-pot synthesis of 2-aminopyrrole derivatives [yndxxb.ynu.edu.cn]
- 5. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl 2-amino-1H-pyrrole-3-carboxylate Synthesis
The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of Methyl 2-amino-1H-pyrrole-3-carboxylate . It moves beyond standard procedures to address the specific chemical instabilities and mechanistic bottlenecks inherent to 2-aminopyrroles.
Topic: Yield Improvement & Process Stabilization Target Molecule: this compound (CAS: 53299-83-1 / Generic Class) Primary Route: Multicomponent Condensation (Glycolaldehyde/Ammonium Acetate/Methyl Cyanoacetate)
Part 1: Executive Technical Summary
The synthesis of This compound is chemically deceptive. While the disconnection suggests a simple condensation between an
Successful isolation requires a paradigm shift from "driving the reaction to completion" to "preserving the kinetic product." The 2-aminopyrrole core is electron-rich and functions as an internal enamine, making it highly susceptible to auto-oxidation and electrophilic attack.
Key Optimization Levers:
-
Ammonia Source Control: Replacing simple ammonia gas with buffered ammonium salts (e.g.,
) to modulate pH. -
Temperature Management: Maintaining reaction temperatures
to suppress oligomerization. -
Stationary Phase Selection: Strictly avoiding acidic silica gel in favor of neutral/basic alumina or recrystallization.
Part 2: Critical Troubleshooting Dashboard
User Issue: "My reaction mixture turns into a black tar within 1 hour."
| Potential Cause | Mechanistic Insight | Corrective Action |
| Oxidative Polymerization | The electron-rich pyrrole ring undergoes rapid radical cation formation in air, leading to polypyrrole-like chains. | Degas all solvents with |
| Thermal Runaway | The condensation is exothermic. High heat accelerates the condensation of the product with unreacted aldehyde. | Active Cooling: Maintain internal temperature between |
| Aldehyde Decomposition | Glycolaldehyde (dimer) is sensitive to strong bases and can undergo aldol polymerization before reacting with the cyanoacetate. | Pre-activation: Dissolve the cyanoacetate and ammonium acetate first, then add the glycolaldehyde slowly to the buffered solution. |
User Issue: "I see the product on TLC, but I lose 80% of it during column chromatography."
| Potential Cause | Mechanistic Insight | Corrective Action |
| Acidic Decomposition | Standard Silica Gel 60 is slightly acidic (pH 6.5-7.0). The 2-amino group is basic; it protonates, disrupting the aromatic system and inducing hydrolysis. | Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) or Basic Alumina . If Silica must be used, pretreat it with 1-2% |
| Imine Hydrolysis | The 2-amino-pyrrole tautomerizes to the imine form, which hydrolyzes back to the starting materials or ring-opens in the presence of water/acid. | Fast Workup: Minimize exposure to aqueous acids. Dry organic layers thoroughly with |
Part 3: Mechanistic Pathway & Optimization Logic
Understanding the reaction mechanism allows us to pinpoint where yields are lost. The synthesis typically follows a Gewald-type multicomponent pathway.[1]
Reaction Workflow Diagram
Caption: Mechanistic flow of the modified Gewald condensation. The critical control point is Step 4, where aromatization competes with oxidative degradation.
Part 4: Optimized "Gold Standard" Protocol
This protocol is designed to minimize polymerization and maximize the isolation of the sensitive amine.
Reagents:
-
Glycolaldehyde dimer (10 mmol)
-
Methyl Cyanoacetate (10 mmol)
-
Ammonium Acetate (12-15 mmol) [Acts as both N-source and buffer]
-
Solvent: Methanol (Dry, degassed)
-
Catalyst: Piperidine (0.5 mmol, optional but recommended for rate enhancement)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Add Methanol (20 mL) and degas by bubbling Argon for 15 minutes.
-
Buffering: Add Ammonium Acetate (1.15 g, 15 mmol) and Methyl Cyanoacetate (0.88 mL, 10 mmol) . Stir at room temperature until fully dissolved.
-
Controlled Addition: Cool the mixture to 0°C (ice bath). Add Glycolaldehyde dimer (0.60 g, 5 mmol - equivalent to 10 mmol monomer) portion-wise over 10 minutes. Rationale: Slow addition prevents high local concentrations of aldehyde, reducing self-polymerization.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 12-24 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The product should appear as a fluorescent spot (often blue/purple under UV).
-
-
Workup (Crucial):
-
Concentrate the methanol under reduced pressure at <35°C (do not heat aggressively).
-
Resuspend the residue in Ethyl Acetate .
-
Wash gently with saturated
(to remove acetic acid) and then Brine. -
Note: Avoid acidic washes (HCl) as they will protonate the amine and pull it into the aqueous phase or hydrolyze it.
-
-
Purification:
-
Preferred: Recrystallization from Ethanol/Water or Toluene.
-
Alternative: Flash Chromatography on Neutral Alumina .
-
Eluent: Hexane:Ethyl Acetate (Gradient 4:1 to 1:1).
-
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use 2-aminoacetaldehyde dimethyl acetal instead of glycolaldehyde? A: Yes, and this often improves yields. The acetal protects the aldehyde from side reactions until the condensation step.
-
Protocol Adjustment: You must use an acid catalyst (e.g., PTSA, 5 mol%) to deprotect the acetal in situ, or pre-hydrolyze it with dilute HCl, neutralize, and then add to the cyanoacetate mixture. The acetal route is cleaner but the reagents are more expensive [1].
Q2: Why does my product turn purple/brown on the filter paper? A: This is a sign of auto-oxidation. 2-aminopyrroles form charge-transfer complexes with oxygen.
-
Fix: Filter under a blanket of Nitrogen if possible. Store the final solid in a dark vial under Argon at -20°C.
Q3: The yield is still low (30-40%).[2] How can I boost it? A: Try the "Solid-Support" method. Adsorb the reagents onto Basic Alumina and heat gently (60°C) without solvent, or use a minimal amount of ionic liquid. This often reduces solvent-mediated polymerization side reactions [2].
Q4: Is the 3-carboxylate group stable to hydrolysis? A: Methyl esters are relatively stable, but the presence of the 2-amino group can facilitate intramolecular catalysis. Avoid strong bases (NaOH) during workup, as this can lead to saponification and subsequent decarboxylation (pyrrole-2-amines are extremely unstable without the electron-withdrawing group).
References
-
Nair, V., Vinod, A. U., & Rajesh, C. (2001).[3] A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(12), 4427–4429.[3] Link
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2010).[3] Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402-4421.[3] Link
- Trautwein, A. W., & Süssmuth, R. D. (2005). A Multicomponent Reaction of Isocyanides, Aromatic Aldehydes, and 1,3-Dicarbonyl Compounds. Angewandte Chemie International Edition, 44(25), 3854-3857.
- Verniest, G., et al. (2008). Synthesis of 2-amino-3-alkoxycarbonylpyrroles. Synlett, 2008(16), 2503-2506.
Sources
Technical Support Center: Methyl 2-amino-1H-pyrrole-3-carboxylate
[1]
Welcome to the Technical Support Hub. This guide addresses the specific challenges associated with the purification and handling of This compound . As a scaffold in medicinal chemistry (often synthesized via the Gewald reaction), this molecule presents a unique dichotomy: it is a versatile building block but suffers from the characteristic instability of electron-rich pyrroles.[1]
Below you will find stability protocols, purification decision trees, and troubleshooting Q&A designed to maximize yield and purity.
Part 1: Stability & Handling (The "Pre-Flight" Check)[1]
Before attempting purification, you must mitigate the compound's intrinsic reactivity. 2-Aminopyrroles are electron-rich and prone to oxidative polymerization ("tarring") and acid-catalyzed decomposition.[1]
Core Stability Rules
| Parameter | Recommendation | Mechanism of Failure |
| Storage Temperature | -20°C (Freezer) | Retards thermal polymerization.[1] |
| Atmosphere | Argon or Nitrogen | Oxygen causes rapid oxidation to dark tars (pyrrole blacks). |
| Solvent Acidity | Neutral to Basic | Acidic conditions promote polymerization and potential decarboxylation. |
| Light Exposure | Protect from Light | Photo-oxidation can degrade the pyrrole ring.[1] |
Part 2: Purification Decision Matrix
Select your method based on the impurity profile and scale.
Figure 1: Decision tree for selecting the optimal purification pathway.
Part 3: Detailed Protocols
Method A: Recrystallization (The Gold Standard)
Best for: Removing minor impurities and stabilizing the solid form.[1]
Protocol:
-
Solvent Selection: The methyl ester typically crystallizes well from Ethanol (EtOH) or a Methanol/Water mixture. Alternatively, a DCM/Hexane layering method works for small batches.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.
-
Tip: If the solution is dark, treat with activated charcoal for 5 minutes and filter hot through Celite.
-
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add warm water dropwise until slight turbidity persists, then cool to 4°C.
-
Collection: Filter the off-white to yellow needles and wash with cold Hexane/Ether (1:1).[1]
Method B: Flash Chromatography (Buffered Silica)
Best for: Separating the product from unreacted starting materials (e.g., alpha-haloketones).[1]
Critical Warning: Standard silica gel is slightly acidic (pH ~5-6).[1] This is sufficient to decompose 2-aminopyrroles during the run, leading to streaking and yield loss.[1]
Buffered Protocol:
-
Pre-treatment: Slurry your silica gel in the starting eluent containing 1-3% Triethylamine (Et3N) .[1]
-
Eluent System:
-
Loading: Load the sample as a liquid (dissolved in minimal DCM) or dry-load on Celite. Avoid dry-loading on acidic silica.[1]
Method C: Acid-Base "Crash" Precipitation
Best for: Rapid cleanup of crude oils.[1]
-
Dissolution: Dissolve crude oil in cold dilute HCl (0.5 M). Work quickly to avoid hydrolysis.
-
Filtration: Filter off any insoluble non-basic tars.
-
Precipitation: Neutralize the filtrate slowly with Saturated NaHCO₃ or 1M NaOH at 0°C.
-
Collection: The product should precipitate as a solid. Filter and dry under vacuum immediately.
Part 4: Troubleshooting & FAQs
Q1: My product turned into a black tar overnight. What happened?
Diagnosis: Oxidative Polymerization. The Fix: 2-Aminopyrroles are notoriously air-sensitive.[1] The "black tar" is a complex mixture of polypyrroles.
-
Recovery: If the tar is fresh, try triturating with Ether or Hexanes. The monomer might still be extractable.
-
Prevention: Store the purified solid under Argon in a foil-wrapped vial at -20°C. Never leave the compound in solution on the benchtop for extended periods.[1]
Q2: I see a long streak on my TLC plate instead of a spot.
Diagnosis: Acidic decomposition on the stationary phase. The Fix: Your TLC plate is acidic.
-
Action: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine in Hexanes and drying it before spotting your compound. Use the same Et3N modifier in your developing solvent.
Q3: The melting point is lower than reported (Expected ~160°C, Found ~140°C).
Diagnosis: Solvent inclusion or partial hydrolysis. The Fix:
-
Solvent Trap: The ester group can trap lattice solvents. Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours.
-
Hydrolysis: Check NMR for the loss of the methyl singlet (~3.6-3.8 ppm). If the ester has hydrolyzed to the acid (zwitterion), the properties will change drastically.
Q4: Can I use Acetone for recrystallization?
Diagnosis: Chemical incompatibility. The Fix: Avoid Acetone. Primary amines (the 2-amino group) can react with ketones to form imines (Schiff bases), especially if catalyzed by trace acid or heat.[1] Stick to alcohols (MeOH, EtOH) or non-ketone solvents (DCM, EtOAc).[1]
Q5: Is the "Amino" or "Imino" form more stable?
Insight: 2-Aminopyrroles exist in tautomeric equilibrium.[1]
References
-
Synthesis and Characterization of 2-Aminopyrrole Derivatives Source: MDPI (Molecules), 2025.[1] Context: Describes the Gewald synthesis and melting point characterization (~163-165°C for analogs) of 2-aminopyrrole-3-carboxylates.
-
Stability of Aminopyrroles and Tautomerism Source: National Institutes of Health (PMC), 2025.[1] Context: Detailed analysis of the amino-imino tautomerism and acid/base equilibria affecting purification stability.
-
Flash Column Chromatography of Acid-Sensitive Amines Source: University of Rochester, Department of Chemistry. Context: Standard protocols for buffering silica gel with Triethylamine to prevent decomposition of sensitive amines.
-
Purification of Pyrrole Esters via Transesterification and Thermal Stability Source: ResearchGate, 2025. Context: Thermal degradation data (TG/DSC) for pyrrole-2 and 3-carboxylates, establishing temperature limits for handling.[1]
Technical Support Center: Navigating Solubility Challenges with Methyl 2-amino-1H-pyrrole-3-carboxylate
This technical guide is designed for researchers, scientists, and professionals in drug development who are utilizing Methyl 2-amino-1H-pyrrole-3-carboxylate and encountering challenges with its dissolution. This document provides a comprehensive, question-and-answer-based troubleshooting resource grounded in scientific principles and practical laboratory experience.
Introduction
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the predicted solubility characteristics of this compound?
The molecular structure of this compound, featuring both hydrogen bond donors (the amino group and the pyrrole N-H) and a hydrogen bond acceptor (the carbonyl group of the ester), alongside a moderately polar pyrrole ring, suggests a nuanced solubility profile.[1] It is anticipated to have better solubility in polar aprotic and polar protic solvents, while exhibiting lower solubility in non-polar organic solvents.
Predicted Solubility Profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | Good | These solvents can effectively solvate the polar functional groups of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate | The presence of hydrogen bond donors and acceptors allows for interaction, though the overall polarity is less than that of polar aprotic solvents.[1] |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | While used in synthesis, complete dissolution may be challenging without co-solvents.[2] |
| Non-Polar | Hexane, Toluene | Poor | The significant polarity of the molecule limits its solubility in non-polar environments.[1] |
| Aqueous | Water | Poor | The non-polar pyrrole ring and methyl ester group likely limit solubility in water. |
This table provides a predicted profile based on chemical structure. Empirical determination is recommended for specific applications.
Q2: I'm having trouble dissolving this compound for my reaction. What steps can I take?
Encountering dissolution difficulties is a common hurdle. The following workflow provides a systematic approach to troubleshooting this issue.
Caption: A systematic workflow for troubleshooting solubility issues.
In-Depth Explanation of Troubleshooting Steps:
-
Mechanical Agitation: Before escalating to more drastic measures, ensure sufficient mechanical force has been applied. Sonication is particularly effective in breaking down solid aggregates and increasing the surface area available for solvation.
-
Gentle Heating: A modest increase in temperature can significantly enhance the rate of dissolution and the solubility limit. However, it is crucial to monitor for any signs of degradation, such as color change. Use a water bath for controlled heating and avoid prolonged exposure to high temperatures.
-
Solvent System Modification: If a single solvent is proving ineffective, consider a multi-component system.
-
Co-solvents: The addition of a small amount of a highly polar aprotic solvent like DMSO or DMF can often be sufficient to bring the compound into solution in a less effective solvent like dichloromethane.[2]
-
Alternative Solvents: If your experimental conditions permit, switching to a solvent with a more favorable predicted solubility, such as pure DMSO or DMF, is a viable option.
-
-
Purity Assessment: In some cases, insolubility can be a result of impurities or the presence of polymeric byproducts. If possible, verify the purity of your material using an appropriate analytical technique.
Q3: How can I prepare a stable, high-concentration stock solution of this compound?
For most applications, preparing a concentrated stock solution in a suitable solvent is the most practical approach. This facilitates accurate dosing and minimizes issues with dissolution in the final experimental medium.
Protocol for Preparing a 100 mM Stock Solution in DMSO:
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate personal protective equipment (gloves, safety glasses).[3]
-
A-grade volumetric flask
-
Vortex mixer or sonicator
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration.
-
Carefully weigh the solid and transfer it to the volumetric flask.
-
Add approximately half of the final volume of DMSO to the flask.
-
Cap the flask and agitate the mixture using a vortex mixer or by placing it in a sonicator bath until the solid is fully dissolved.
-
Once dissolved, allow the solution to return to room temperature.
-
Add DMSO to the calibration mark on the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Store the stock solution in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C).
-
Caption: A stepwise workflow for preparing a stock solution.
Q4: What are the potential stability concerns for this compound in solution?
Pyrrole-containing compounds can be susceptible to oxidation and polymerization, particularly with prolonged exposure to air and light. The ester group also introduces the possibility of hydrolysis under strongly acidic or basic conditions.[4]
Best Practices for Ensuring Stability:
-
Storage: Solid material and solutions should be stored in tightly sealed containers in a cool, dry, and dark place.[3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
pH Considerations: When working in aqueous or protic solvents, maintaining a pH near neutral is advisable to prevent hydrolysis of the methyl ester.
-
Avoid Contaminants: Be mindful of potential incompatibilities with strong oxidizing agents.[5]
-
Freeze-Thaw Cycles: To maintain the integrity of stock solutions, it is best to aliquot them into single-use volumes to avoid repeated freezing and thawing.
References
-
MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]
-
MDPI. (n.d.). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. Retrieved from [Link]
-
Figshare. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]
Sources
Technical Support Center: Stabilizing Methyl 2-amino-1H-pyrrole-3-carboxylate During Storage
Welcome to the technical support center for Methyl 2-amino-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidation and degradation of this compound during storage. As a molecule combining an electron-rich pyrrole ring and a primary aromatic amine, it is inherently susceptible to oxidative degradation, which can compromise sample integrity, impact experimental reproducibility, and affect the development of downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the long-term stability of your material.
Understanding the Instability: The "Why" Behind the Degradation
This compound's instability stems from its chemical structure. The pyrrole ring is an electron-rich aromatic system, making it a target for electrophilic attack and oxidation.[1] The presence of the amino group (-NH2) further activates the ring, increasing its susceptibility to oxidation.[2] Exposure to atmospheric oxygen, light, and elevated temperatures can initiate a cascade of degradation reactions.
The likely mechanism of oxidation involves the formation of radical cations, leading to the formation of colored oligomers or polymers.[3] This process is often visually indicated by a change in the material's color, from a white or light-colored solid to yellow, brown, or even black.[1] The primary degradation products can include various oxidized species, potentially involving the formation of pyrrolinone derivatives.[4]
Frequently Asked Questions (FAQs)
Q1: My solid this compound has turned from off-white to a distinct yellow/brown color. Is it still usable?
A1: Discoloration is a clear visual indicator of oxidation and impurity formation. While the compound may not be completely degraded, its purity is compromised. For applications requiring high purity, such as in drug development or for quantitative studies, using the discolored material is not recommended as it can lead to inconsistent and unreliable results. It is advisable to use a fresh, unoxidized batch for such experiments. For less sensitive applications, the material could potentially be repurified, but this would require analytical characterization (e.g., by HPLC and NMR) to confirm its identity and purity post-purification.
Q2: What are the ideal temperature and atmospheric conditions for long-term storage?
A2: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere.[5] The use of an inert gas, such as nitrogen or argon , is crucial to displace oxygen and prevent oxidation.[6] The container should be opaque or stored in the dark to protect it from light, which can catalyze degradation.[7]
Q3: I don't have access to a glovebox or Schlenk line. What are the best practices for handling the compound in a standard laboratory setting?
A3: If you are handling the compound in a standard lab environment, minimize its exposure to air and light. Work quickly and efficiently. After dispensing the required amount, tightly reseal the container immediately. To create a temporary inert atmosphere, you can gently flush the headspace of the container with nitrogen or argon before sealing. Store the container in a refrigerator and inside a desiccator to protect it from moisture.
Q4: Can I use antioxidants to stabilize solutions of this compound?
A4: Yes, the use of antioxidants can be an effective strategy, particularly for solutions. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are known to be effective radical scavengers and could potentially inhibit the oxidative degradation of pyrrole derivatives.[8][9] However, the compatibility and effectiveness of any antioxidant should be validated for your specific application to ensure it does not interfere with downstream processes. A typical starting concentration for BHT would be in the range of 0.01-0.1% (w/v).
Troubleshooting Guide: Common Storage Issues and Solutions
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Solid material darkens over time | Exposure to oxygen and/or light. | 1. Ensure the container is tightly sealed. 2. Store under an inert atmosphere (Nitrogen or Argon).[6] 3. Use an amber vial or store the container in a dark place.[7] 4. For long-term storage, refrigerate at 2-8°C.[5] |
| Solutions discolor rapidly | Dissolved oxygen in the solvent; exposure to light. | 1. Use deoxygenated solvents. This can be achieved by sparging with an inert gas for 15-30 minutes. 2. Prepare solutions fresh before use. 3. Store solutions in amber vials or wrap containers in aluminum foil. 4. Consider adding a compatible antioxidant like BHT (0.01-0.1% w/v).[8][9] |
| Inconsistent results in experiments | Degradation of the starting material leading to lower purity and the presence of impurities. | 1. Visually inspect the solid material for any discoloration. 2. Perform a purity check using HPLC before use. 3. If degradation is suspected, use a fresh, unopened bottle of the compound. |
| Formation of insoluble particles in solution | Polymerization of the oxidized compound. | 1. This is a sign of significant degradation. The solution should be discarded. 2. To prevent this, follow the best practices for solution preparation and storage mentioned above. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure for Solid Material
-
Inert Atmosphere Packaging: If possible, store the compound in a glovebox under a nitrogen or argon atmosphere.
-
Container: Use an amber glass vial with a tightly sealing cap.
-
Sealing: After each use, flush the headspace of the vial with a gentle stream of nitrogen or argon before tightly closing the cap.
-
Temperature: Store the vial in a refrigerator at 2-8°C.[5]
-
Desiccation: For added protection against moisture, place the vial inside a desiccator within the refrigerator.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A suggested starting gradient could be 95:5 (A:B) to 5:95 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and/or 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the sample solution.
-
Monitor the chromatogram for the main peak and any additional peaks, which may correspond to impurities or degradation products. The appearance of new peaks or an increase in the area of existing impurity peaks over time indicates degradation.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
- Synthesis of 5-oxo-4,5,6,7-tetrahydro-1 H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids by three-component condensation of 3-aminopyrrole derivatives. (2010).
- Chakraborty, T. K., Udawant, S. P., Roy, S., & Kunwar, A. (2006). Development of 5-(aminomethyl)pyrrole-2-carboxylic acid as a constrained surrogate of Gly-ΔAla and its application in peptidomimetic studies. Tetrahedron Letters.
- Pyrrole. (n.d.). PubChem.
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). MDPI.
- Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). PMC.
- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
- Electrochemical oxidative dehydrogenative annulation of 1-(2-aminophenyl)pyrroles with cleavage of ethers to synthesize pyrrolo[1,2-a]quinoxaline derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. (n.d.). PMC.
- Enzymatic synthesis of novel pyrrole esters and their thermal stability. (2023). PMC - NIH.
- The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. (n.d.). PubMed.
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024).
- Enzymatic synthesis of novel pyrrole esters and their thermal stability. (2023). PubMed.
- ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE SDS, 108290-86-4 Safety D
- Methyl 2-methyl-1H-pyrrole-3-carboxyl
- Enzymatic synthesis of novel pyrrole esters and their thermal stability. (n.d.).
- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025). MDPI.
- Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. (2012). MDPI.
- A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. (2001). J. Org. Chem.
- Oxidative dehydrogenative couplings of pyrazol-5-amines selectively forming azopyrroles. (2014).
- ethyl 2-amino-1H-pyrrole-3-carboxyl
- 3168-85-2|Methyl 2-methyl-1H-pyrrole-3-carboxyl
- Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. (2025). MDPI.
- Reaction of 22 in the presence of a radical scavenger, butylated hydroxytoluene (BHT). (n.d.).
- Methyl 1H-Pyrrole-3-carboxylate | 2703-17-5. (n.d.). TCI (Shanghai) Development Co., Ltd.
- Toxic ingredient to avoid: BHA and BHT. (n.d.).
- Technical Support Center: Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxyl
- An Overview of Degradation Str
- analysis of amino acids by high performance liquid chrom
- Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR.
- Analytical Methods for Amino Acids. (n.d.). Shimadzu.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical oxidative dehydrogenative annulation of 1-(2-aminophenyl)pyrroles with cleavage of ethers to synthesize pyrrolo[1,2-a]quinoxaline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methyl 2-methyl-1H-pyrrole-3-carboxylate | 3168-85-2 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. An Overview of Degradation Strategies for Amitriptyline | MDPI [mdpi.com]
- 8. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Cyclization Failures with Methyl 2-amino-1H-pyrrole-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-1H-pyrrole-3-carboxylate. This guide is designed to provide in-depth troubleshooting for common issues encountered during its cyclization reactions, particularly in the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. These compounds are of significant interest in medicinal chemistry. This resource will help you diagnose and resolve experimental failures, leading to successful synthetic outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My cyclization reaction with formamide to produce 7-deaza-hypoxanthine is resulting in a low to no yield. What are the potential causes and how can I fix this?
Answer:
This is a common issue that can stem from several factors, primarily related to reaction conditions and the stability of the starting material. The reaction of this compound with formamide typically requires high temperatures to drive the cyclization and subsequent elimination of methanol and water.
Underlying Causes and Solutions:
-
Insufficient Temperature: The cyclization is a thermally driven process. If the temperature is too low, the reaction will not proceed at a reasonable rate.
-
Troubleshooting: Gradually increase the reaction temperature. Typical temperatures for this reaction are in the range of 150-180 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Reaction Time: The reaction may require an extended period to go to completion.
-
Troubleshooting: Increase the reaction time. Monitor the reaction at regular intervals (e.g., every 4-6 hours) to determine the optimal duration. Prolonged heating at very high temperatures can lead to decomposition.
-
-
Decomposition of Starting Material: 2-aminopyrrole derivatives can be susceptible to thermal decomposition, especially in the presence of impurities.
-
Troubleshooting: Ensure the purity of your this compound. Recrystallization or column chromatography may be necessary. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative decomposition.
-
-
Solvent Choice: While often run neat in an excess of the reagent (formamide), the choice of a high-boiling point solvent can sometimes be beneficial.
-
Troubleshooting: Consider using a high-boiling point aprotic solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperature while maintaining a more controlled reaction environment.
-
Experimental Protocol: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (7-deaza-hypoxanthine)
| Step | Procedure |
| 1. | To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent). |
| 2. | Add an excess of formamide (10-20 equivalents). |
| 3. | Heat the reaction mixture to 160-180 °C under an inert atmosphere (N2 or Ar). |
| 4. | Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to complete. |
| 5. | Upon completion, cool the reaction mixture to room temperature. |
| 6. | The product often precipitates from the reaction mixture upon cooling. If not, add water or an anti-solvent like ethanol to induce precipitation. |
| 7. | Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum. |
Q2: I am attempting a cyclization with guanidine to form a 2,4-diaminopyrrolo[2,3-d]pyrimidine derivative, but I am observing multiple byproducts and a low yield of the desired product. What is going wrong?
Answer:
The reaction of this compound with guanidine is a condensation reaction that can be sensitive to reaction conditions, leading to the formation of various byproducts. Guanidine is a strong base and a good nucleophile, which can lead to side reactions.
Potential Side Reactions and Byproducts:
-
Hydrolysis of the Methyl Ester: The basic nature of guanidine can promote the hydrolysis of the methyl ester group on the starting material, forming the corresponding carboxylic acid. This carboxylate is less reactive towards cyclization under these conditions.
-
Self-Condensation of Starting Material: At elevated temperatures, 2-aminopyrroles can undergo self-condensation reactions.
-
Formation of Isomeric Products: Depending on the reaction conditions, there is a possibility of forming isomeric pyrimidine rings, although the formation of the pyrrolo[2,3-d]pyrimidine is generally favored.
Troubleshooting Strategies:
-
Choice of Guanidine Salt and Base: Using guanidine hydrochloride with a non-nucleophilic base like sodium ethoxide or potassium tert-butoxide can provide a more controlled release of free guanidine. This can minimize the hydrolysis of the ester.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a high-boiling alcohol like n-butanol is often used. The choice of solvent can influence the solubility of the reagents and intermediates.
-
Temperature Control: Start with a lower temperature and gradually increase it. This can help to control the rate of reaction and minimize the formation of byproducts.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify the formation of the desired product and byproducts. Quench the reaction once the optimal conversion to the desired product is achieved to prevent further side reactions.
Logical Flow for Troubleshooting Guanidine Cyclization
Caption: Troubleshooting workflow for guanidine cyclization.
Q3: My purified cyclized product appears to be degrading over time. What is causing this instability and how can I properly store my compound?
Answer:
Pyrrole-containing heterocyclic systems, including pyrrolo[2,3-d]pyrimidines, can exhibit instability under certain conditions, particularly when exposed to light, air (oxygen), or acidic/basic environments.
Causes of Degradation:
-
Oxidation: The pyrrole ring is electron-rich and can be susceptible to oxidation, leading to the formation of colored byproducts. This is often accelerated by exposure to light and air.
-
Acid/Base Sensitivity: While generally stable, strong acidic or basic conditions can lead to ring-opening or other rearrangements, especially at elevated temperatures.
-
Residual Impurities: The presence of residual catalysts or reagents from the synthesis can promote degradation.
Proper Storage and Handling:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon.
-
Protection from Light: Use amber vials or store the compound in a dark place to prevent photo-degradation.
-
Low Temperature: Store the compound at low temperatures (-20 °C is recommended for long-term storage).
-
Purity: Ensure the compound is free from any residual acids, bases, or metal catalysts. Thorough purification by recrystallization or chromatography is crucial.
Data Summary: Stability of Pyrrolo[2,3-d]pyrimidines
| Condition | Stability | Potential Outcome |
| Ambient light and air | Low | Gradual darkening, formation of oxidative byproducts. |
| Inert atmosphere, dark, -20 °C | High | Long-term stability. |
| Strong Acid (e.g., conc. HCl) | Moderate to Low | Potential for hydrolysis or ring-opening at elevated temperatures. |
| Strong Base (e.g., NaOH) | Moderate to Low | Potential for hydrolysis of functional groups or ring degradation. |
Q4: The cyclization reaction with urea to form a pyrrolo[2,3-d]pyrimidine-2,4-dione is not proceeding. What are the key parameters to consider?
Answer:
The reaction with urea to form the 2,4-dione (7-deazaxanthine) analogue is a challenging transformation that often requires specific conditions to proceed efficiently.
Key Experimental Parameters:
-
High Temperature: This reaction typically requires very high temperatures, often in the range of 180-220 °C. This can be achieved by heating the neat mixture of the starting materials or by using a high-boiling solvent.
-
Catalyst: While sometimes performed thermally without a catalyst, the addition of a weak acid or a Lewis acid catalyst can sometimes promote the reaction. However, care must be taken as strong acids can lead to decomposition.
-
Removal of Byproducts: The reaction releases ammonia and methanol. Facilitating the removal of these volatile byproducts can help drive the reaction to completion. This can be achieved by performing the reaction in an open system (with care) or under a gentle stream of inert gas.
-
Melt Reaction: A common technique for this type of reaction is to heat the mixture of the pyrrole ester and urea above their melting points to form a homogenous melt.
Experimental Workflow for Urea Cyclization
Caption: Workflow for cyclization with urea.
By carefully considering these troubleshooting points and optimizing the reaction conditions, researchers can significantly improve the success rate of cyclization reactions with this compound.
References
- Dave, C. G., & Shah, P. R. (1998). Synthesis of some new 5,7-disubstituted-4-amino-7H-pyrrolo[2,3-d]pyrimidines as antimicrobial agents. Indian Journal of Chemistry - Section B, 37(5), 451–456.
- Davoodnia, A., et al. (2010). Brønsted-acidic ionic liquid as an efficient catalyst for the synthesis of 2-aryl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones.
- El Kaïm, L., et al. (2013). Four-component Ugi–Smiles coupling/Sonogashira sequence: a versatile tool for the synthesis of 5,6-disubstituted pyrrolo[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 11(34), 5691-5696.
- Frolova, L. V., et al. (2013). A new multicomponent synthesis of 1,3,5,7-tetrasubstituted pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-diones. Tetrahedron Letters, 54(19), 2364-2367.
- Gangjee, A., et al. (2010). Design, synthesis, and biological evaluation of classical and multi-targeted antifolates as antitumor agents. Journal of Medicinal Chemistry, 53(22), 8118-8133.
- Janeba, Z., et al. (2005). Synthesis of novel 6-substituted pyrrolo[2,3-d]pyrimidine ribonucleosides from 4,6-dichloro-5-formylpyrimidine. Journal of Organic Chemistry, 70(19), 7673-7678.
- Mizar, P., et al. (2008). A new route to 4-amino-7H-pyrrolo[2,3-d]pyrimidines. Tetrahedron Letters, 49(36), 5271-5273.
- Taylor, E. C., & Liu, B. (2001). A new and efficient synthesis of pyrrolo[2,3-d]pyrimidines. Organic Letters, 3(24), 3875-3877.
- Shi, D., et al. (2013). Synthesis and biological evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 68, 457-465.
- Tari, S., et al. (2013). A facile synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives. Journal of Heterocyclic Chemistry, 50(S1), E110-E114.
Technical Support Center: Derivatization of Methyl 2-amino-1H-pyrrole-3-carboxylate
Welcome to the technical support center for the synthesis and derivatization of Methyl 2-amino-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you minimize side reactions and maximize the yield and purity of your target derivatives.
Core Chemistry Overview
This compound is an electron-rich heterocyclic system. The interplay between the strongly electron-donating amino group at the C2 position and the electron-withdrawing methyl carboxylate group at C3 governs its reactivity. This electronic configuration makes the pyrrole ring highly susceptible to electrophilic attack, but it also introduces challenges related to regioselectivity, stability, and unwanted side reactions. Understanding this balance is crucial for successful derivatization.
FAQ 1: Controlling N- vs. C-Acylation Selectivity
One of the most common challenges is controlling the site of acylation. The pyrrole scaffold presents two primary nucleophilic sites: the exocyclic amino group (N-acylation) and the electron-rich carbon atoms of the pyrrole ring (C-acylation).
Q1: My acylation is yielding a mixture of N- and C-acylated products. How can I exclusively favor N-acylation of the 2-amino group?
A1: Selective N-acylation requires conditions that enhance the nucleophilicity of the 2-amino group while minimizing the reactivity of the pyrrole ring. The choice of base, solvent, and acylating agent is critical.
Causality: The key is to avoid forming the pyrrolide anion (deprotonation of the ring N-H), which can lead to competing C-acylation.[1] Instead, using a non-nucleophilic organic base under mild conditions ensures that the 2-amino group is the most reactive site for acylation. Coupling reagents are highly effective as they generate a highly reactive acylating intermediate in situ that readily reacts with the primary amine.
Recommended Strategies & Protocols:
-
Strategy 1: Amide Coupling Reagents: This is the most reliable method for selective N-acylation. Reagents like TBTU, HBTU, or HATU activate the carboxylic acid, which then cleanly reacts with the 2-amino group.
-
Strategy 2: Acyl Chlorides/Anhydrides with a Non-Nucleophilic Base: Using an acyl chloride or anhydride in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA) or pyridine can also achieve selective N-acylation. The base neutralizes the acid byproduct without promoting side reactions.
Detailed Protocol: Selective N-Acylation using TBTU
-
Preparation: In a flame-dried, nitrogen-purged flask, dissolve your carboxylic acid (1.0 eq.) and TBTU (1.1 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Stir the mixture at room temperature for 15 minutes. Add DIPEA (2.5 eq.) and continue stirring for another 15 minutes.[2][3]
-
Addition of Pyrrole: Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise to the activated mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin-Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Q2: I need to perform C-acylation on the pyrrole ring, but I keep getting the N-acylated product or a complex mixture. What are the correct conditions?
A2: Selective C-acylation, a Friedel-Crafts type reaction, requires protecting the highly reactive 2-amino group and using a Lewis acid catalyst to promote electrophilic substitution on the pyrrole ring. The most likely position for C-acylation is C5, which is activated by the amino group and less sterically hindered.
Causality: The lone pair on the 2-amino group strongly activates the pyrrole ring, making it more nucleophilic than benzene. However, this same amino group will complex with Lewis acids, deactivating the system. Therefore, the amino group must first be protected, typically as an amide. The protecting group moderates the ring's reactivity and prevents N-acylation. A Lewis acid can then coordinate to the acylating agent, generating a potent electrophile that attacks the pyrrole ring.[4]
Recommended Strategies & Protocols:
-
Strategy: Two-Step Protected Acylation:
-
Protect: First, protect the 2-amino group. A simple and effective method is N-acetylation using acetic anhydride.
-
Acylate: Perform a Friedel-Crafts acylation on the N-protected pyrrole using a suitable Lewis acid. Milder Lewis acids like TiCl₄ or BF₃·OEt₂ are often preferred over stronger ones like AlCl₃ to prevent polymerization.[4]
-
Table 1: Troubleshooting N- vs. C-Acylation
| Problem | Primary Cause | Recommended Solution |
| Mixture of N- and C-Acylated Products | Reaction conditions are ambiguous; may involve partial deprotonation of the ring N-H. | For N-acylation , use amide coupling reagents (TBTU/DIPEA). For C-acylation , protect the 2-amino group first, then use Lewis acid catalysis. |
| Exclusive N-Acylation (When C- is Desired) | No Lewis acid used, or the amino group is unprotected and coordinates with the Lewis acid, deactivating the ring. | Protect the 2-amino group (e.g., as an acetyl amide) before proceeding with Friedel-Crafts acylation. |
| Low Yield / No Reaction in C-Acylation | Insufficiently strong Lewis acid or deactivated pyrrole ring. | Increase the amount of Lewis acid (e.g., from 1.1 to 2.0 eq.) or switch to a more powerful one (e.g., from BF₃·OEt₂ to TiCl₄). Ensure the N-protecting group is not overly deactivating. |
FAQ 2: Preventing Dimerization and Polymerization
The electron-rich nature of the pyrrole ring makes it prone to self-reaction, especially under acidic conditions.
Q3: My reaction turns dark brown or black, and my TLC shows a streak from the baseline. I'm struggling to isolate any pure product. What is happening?
A3: You are observing polymerization. Pyrroles are notoriously unstable in the presence of strong acids.[1] The protonated pyrrole can act as an electrophile and attack a neutral pyrrole molecule, initiating a chain reaction that leads to insoluble polymeric tars.
Causality: The high electron density of the pyrrole ring makes it easily protonated. This protonated species is highly electrophilic and susceptible to nucleophilic attack by another pyrrole molecule. This process repeats, leading to the formation of oligomers and polymers, often referred to as "pyrrole black".
Recommended Preventative Measures:
-
Avoid Strong Acids: Never use strong Brønsted acids (e.g., H₂SO₄, conc. HCl) or overly aggressive Lewis acids (e.g., AlCl₃) unless absolutely necessary and at very low temperatures.[4]
-
Control Temperature: If acidic conditions are unavoidable (e.g., during a Friedel-Crafts reaction or an acidic workup), perform the reaction at low temperatures (0 °C to -78 °C) to slow the rate of polymerization.
-
Inert Atmosphere: While not directly preventing acid-catalyzed polymerization, running reactions under a nitrogen or argon atmosphere can prevent oxidative processes that often accompany polymerization and contribute to colored byproducts.
-
Careful Workup: When quenching a reaction or performing an extraction, use dilute, pre-chilled acidic solutions and minimize the contact time. Immediately follow with a neutralizing wash (e.g., saturated NaHCO₃).
Diagram: Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve common issues.
Caption: A workflow for diagnosing common experimental outcomes.
FAQ 3: Minimizing Oxidation
The electron-rich pyrrole ring is susceptible to oxidation, leading to product degradation and the formation of colored impurities.
Q4: My purified product is initially a light color but darkens over time, even when stored. Is this oxidation, and how can I improve its stability?
A4: Yes, this is a classic sign of oxidation. Pyrrole-2-carboxylates can be oxidized to corresponding 5-methoxypyrrolin-2-one derivatives or other degradation products, especially when exposed to air and light.[5]
Causality: The high electron density of the pyrrole ring makes it easily lose electrons (i.e., become oxidized). This can be initiated by atmospheric oxygen, trace metal impurities, or light. The resulting radical cations can then react further to form a variety of colored, often complex, products.
Recommended Preventative Measures:
-
Use Degassed Solvents: Before use, sparge your reaction solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Conduct all reactions under a positive pressure of an inert gas like nitrogen or argon. This is particularly important for lengthy reactions or those requiring heat.
-
Antioxidant Additives: For storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Storage Conditions: Store the final compound in a sealed vial under an inert atmosphere, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and at low temperatures (-20 °C is ideal).
Diagram: Key Reaction Pathways and Side Reactions
This diagram illustrates the desired reaction versus common pitfalls.
Caption: Desired vs. undesired reaction pathways in derivatization.
References
- Fryc, M., Gryzło, B., Kumar, A., et al. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2018). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters.
- Fryc, M., Gryzło, B., Kumar, A., et al. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. ResearchGate.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-acyl-1H-pyrroles.
- BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
- Jones, R. A. (2004). The Chemistry of Pyrroles. John Wiley & Sons.
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Iwao, M., & Kuraishi, T. (1983). A convenient synthesis of 3-acylpyrroles. Tetrahedron Letters, 24(25), 2649-2652.
- Otsubo, K., Inanaga, J., & Yamaguchi, M. (1986). A new, mild, and stereoselective C-acylation of silyl enol ethers and ketene silyl acetals with acyl cyanides catalyzed by tin(IV) chloride. Tetrahedron Letters, 27(46), 5763-5766.
- Mori, S., & Iwao, M. (2002). A new entry to 3-acylpyrroles via regioselective acylation of 1-(triisopropylsilyl)pyrrole. Tetrahedron Letters, 43(9), 1613-1616.
Sources
Handling air-sensitive Methyl 2-amino-1H-pyrrole-3-carboxylate intermediates
[1]
Executive Summary
Methyl 2-amino-1H-pyrrole-3-carboxylate is a high-value, high-risk intermediate often utilized in the synthesis of fused heterocycles like pyrrolo[2,3-d]pyrimidines (common in kinase inhibitors such as Pexidartinib).[1]
Its structural utility comes with a significant penalty: extreme oxidative instability . The electron-rich pyrrole ring, combined with the free amine at the C2 position, creates a system highly susceptible to radical cation formation, oxidative deamination, and rapid polymerization (tarring) upon exposure to atmospheric oxygen or acidic media.
This guide provides field-proven protocols to handle, purify, and stabilize this intermediate.
Module 1: Synthesis & Reaction Monitoring
Q1: My reaction mixture turns from amber to black within minutes of air exposure. Is my product gone?
Diagnosis: Likely yes. This is the hallmark of oxidative polymerization .
The Mechanism: The C2-amino group acts as a strong electron donor, raising the HOMO energy of the pyrrole ring. Upon contact with
Corrective Protocol: The "Inert Quench" Do not perform a standard open-air workup.
-
Degas All Solvents: Sparge extraction solvents (EtOAc or DCM) with Argon for 15 minutes before use.
-
Antioxidant Additive: Add 0.1% w/v BHT (Butylated hydroxytoluene) or Ascorbic Acid to the quench buffer. This acts as a radical scavenger during the biphasic separation.
-
Temperature Control: Keep the workup temperature < 5°C . Oxidation rates drop significantly at lower temperatures.
Q2: Can I monitor the reaction by TLC?
Issue: The spot streaks or turns brown on the silica plate.
Solution: Silica gel is slightly acidic (
-
The Fix: Pre-elute your TLC plate with a solution of 5% Triethylamine (TEA) in Hexane and let it dry before spotting your reaction. This neutralizes the acidic sites on the silica.
Module 2: Purification & Isolation
Q3: I lost 80% of my mass during flash chromatography. The column turned purple/black. What happened?
Diagnosis: Acid-catalyzed decomposition on the stationary phase. Technical Insight: The 2-aminopyrrole moiety is acid-sensitive.[1] Standard silica gel acts as a Lewis acid, coordinating with the amine and facilitating ring-opening or polymerization.
Protocol: Deactivated Silica Chromatography If you must purify via chromatography (crystallization is preferred—see Module 3), you must deactivate the stationary phase.
| Parameter | Standard Protocol (Avoid) | Deactivated Protocol (Recommended) |
| Stationary Phase | Standard Silica Gel (60 Å) | Neutral Alumina OR TEA-Deactivated Silica |
| Eluent Modifier | None or Acetic Acid | 1–3% Triethylamine (TEA) |
| Flow Rate | Standard | Fast Flash (Minimize residence time) |
| Loading | Dry load on Silica | Liquid load (DCM/TEA) |
Step-by-Step Deactivation:
-
Slurry silica gel in the starting eluent (e.g., Hexane/EtOAc).
-
Add 5% Triethylamine to the slurry and stir for 10 minutes.
-
Pack the column.
-
Flush with 2 column volumes of the running eluent (containing 1% TEA) to remove excess free amine before loading your sample.
Module 3: Stabilization & Storage
Q4: I can't use the intermediate immediately. How do I store it?
Diagnosis: The free base is not shelf-stable. It will degrade even at -20°C under Argon over time. Solution: Convert the free amine to its Hydrochloride (HCl) salt .
Why this works: Protonating the exocyclic amine (
Protocol: Immediate Salt Formation
-
Dissolve the crude free base in anhydrous Diethyl Ether or Dioxane (degassed).
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
A precipitate should form immediately.
-
Filter rapidly under a blanket of Argon.
-
Wash the solid with cold, dry ether.
-
Result: The HCl salt is a stable solid that can be stored at -20°C for months.
Visualizing the Workflow
Figure 1: The Degradation vs. Stabilization Pathway
This diagram illustrates the critical decision points where the molecule is lost to oxidation versus saved via salt formation.
Caption: Figure 1. The "Fork in the Road." Exposure to air/acid leads to irreversible polymerization (Top Path). Immediate protonation locks the molecule into a stable salt form (Bottom Path).
Figure 2: Recommended Purification Workflow
A decision tree for isolation based on purity requirements.
Caption: Figure 2. Operational Workflow. Telescoping (using the crude directly) is the safest route. If isolation is needed, salt precipitation is superior to chromatography.[1]
References
-
Synthesis of Pyrrolo[2,3-d]pyrimidines
-
Handling Air-Sensitive Reagents
-
Oxidative Instability Mechanism
-
Salt Stabilization Strategy
-
Title: Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (Commercial Example of Salt Stabilization).[1]
- Source: Sigma-Aldrich Product C
-
Removing impurities from crude Methyl 2-amino-1H-pyrrole-3-carboxylate
Technical Support Center: Purification of Methyl 2-amino-1H-pyrrole-3-carboxylate
Status: Active Ticket ID: PYR-72795-PUR Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]
Executive Summary: The Stability Paradox
Welcome. If you are accessing this guide, you are likely staring at a flask of This compound that is rapidly changing from a pristine off-white solid to a dark brown tar.[1][2]
The Core Challenge: You are dealing with a "push-pull" alkene system embedded in an aromatic ring.[1][2] The amino group (electron donor) at position 2 makes the pyrrole ring exceptionally electron-rich and prone to oxidative polymerization.[1][2] Simultaneously, the ester at position 3 provides some stability but introduces hydrolysis risks.[2]
The Golden Rule: Speed and exclusion of oxygen are your primary purification tools.[1][2] This molecule is not shelf-stable as a free base in air.[1][2]
Part 1: Diagnostic & Decision Matrix
Before proceeding, assess the state of your crude material using this logic flow.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on the physical state of the crude pyrrole.
Part 2: Troubleshooting Guides & Protocols
Issue 1: The "Brown Goo" Phenomenon (Oxidative Instability)
Symptom: The compound turns pink, then brown, then black upon exposure to air.[2] Root Cause: The electron-rich amino-pyrrole undergoes radical oxidation, leading to polypyrrole-like chains (tars).[1][2]
Protocol A: The "Rescue" Workup (Antioxidant Wash) Use this if your crude reaction mixture is dark.[2]
-
Dissolution: Dissolve crude material in Deoxygenated EtOAc (sparge with
for 10 mins). -
The Wash: Wash the organic layer with a 10% solution of Sodium Dithionite (
) .[1][2] This acts as a reducing agent to quench radical species.[1][2] -
Filtration: If fine black particulates persist, filter through a pad of Celite topped with activated charcoal.[2]
Issue 2: Recrystallization "Oiling Out"
Symptom: Upon cooling, the product separates as a sticky oil droplets instead of crystals.[2] Root Cause: Impurities (often starting nitriles) lower the melting point, or the cooling gradient is too steep.[2]
Protocol B: The Two-Solvent Drop Method Target Purity: >95% | Yield: 60-75%[1][2]
| Parameter | Specification | Reason |
| Primary Solvent | Ethanol (Absolute) | Good solubility for the polar ester/amine.[1] |
| Anti-Solvent | Water (Deionized) | Induces precipitation; high polarity keeps non-polar tars in solution.[2] |
| Temperature | 60°C | Avoid boiling (degradation risk).[2] |
Step-by-Step:
-
Dissolve the crude solid in the minimum amount of warm Ethanol (60°C).
-
Add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Insulate the flask with foil/cotton and allow it to cool to room temperature undisturbed (2 hours).
-
Transfer to a fridge (4°C) for final crystallization.
-
Wash: Filter and wash with cold 1:1 EtOH:Water.
Issue 3: Streaking on Silica Gel (TLC/Column)
Symptom: The product smears from the baseline to the solvent front; poor separation.
Root Cause: The basic amino group (
Protocol D: Amine-Passivated Chromatography Standard silica gel will destroy this compound.[1][2]
-
Slurry Preparation: Prepare your silica slurry using Hexane/EtOAc.[1][2]
-
The Modifier: Add 1% Triethylamine (TEA) to the slurry solvent and the eluent system.[1][2]
-
Eluent Gradient:
-
Start: 10% EtOAc in Hexane (+1% TEA).[2]
-
End: 40% EtOAc in Hexane (+1% TEA).
-
-
Post-Column: Rotovap immediately. Do not leave the compound dissolved in the eluent, as TEA can catalyze ester hydrolysis over time.[1][2]
Part 3: The Ultimate Solution – Salt Formation
If you intend to store this compound for >1 week, you must convert it to a salt.[2] The free base is kinetically unstable.[1][2]
Protocol C: Hydrochloride Salt Formation
-
Dissolve 1.0 eq of crude free base in dry Diethyl Ether (
) or Methyl tert-butyl ether (MTBE).[1][2] -
Cool to 0°C in an ice bath.
-
Add 1.1 eq of 4M HCl in Dioxane dropwise.
-
The white precipitate (Hydrochloride salt) will form immediately.[1][2]
-
Filter under
and wash with cold ether.[1][2] -
Storage: The HCl salt is stable at -20°C for months.
Part 4: Mechanism of Action (Visualized)
Understanding the acid-base extraction logic is vital for removing neutral impurities (starting materials) without degrading the pyrrole.[1][2]
Figure 2: Acid-Base purification workflow.[1] Note that the pyrrole is protonated to separate it from non-basic impurities, then regenerated.[2]
References
-
Traxler, P., et al. (1997).[2] "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase."[1][2] Journal of Medicinal Chemistry, 40(22), 3601–3616.[2] Link[2]
- Context: Describes the handling and synthesis of sensitive aminopyrrole intermedi
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] Link
-
BenchChem Technical Support. (2025). "Purifying Ethyl 2-aminopyrimidine-5-carboxylate by Recrystallization." Link[2]
- Context: Provides solubility data for analogous amino-ester heterocycles (Ethanol/W
-
Organic Syntheses. (1951).[2] "2,3-Diaminopyridine."[1][2][5] Org.[1][2][3][4][6] Synth. 31, 46. Link[2]
Sources
Validation & Comparative
A Senior Scientist's Guide to the ¹H NMR Spectral Analysis of Methyl 2-amino-1H-pyrrole-3-carboxylate
For researchers and professionals in drug development, the precise structural confirmation of heterocyclic scaffolds like pyrroles is a critical step in the synthesis and discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure in solution. This guide offers an in-depth ¹H NMR spectral analysis of Methyl 2-amino-1H-pyrrole-3-carboxylate, a common building block, by comparing it with key analogues to elucidate the subtle electronic effects that govern its spectral features.
Core Principles: Understanding the Pyrrole Ring
The ¹H NMR spectrum of an unsubstituted pyrrole ring is the essential starting point for any analysis.[1] Due to its aromaticity and symmetry, it displays two distinct signals: one for the α-protons (H2/H5) adjacent to the nitrogen and one for the β-protons (H3/H4). The nitrogen atom's lone pair participation in the aromatic system makes the ring electron-rich, influencing the shielding of the ring protons.
Table 1: ¹H NMR Data for Unsubstituted 1H-Pyrrole
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H-1 (N-H) | ~8.1 (broad) | Singlet |
| H-2 / H-5 | ~6.7 | Triplet |
| H-3 / H-4 | ~6.2 | Triplet |
| (Solvent: CDCl₃) |
The Target Compound: this compound
Our primary compound of interest introduces two key substituents onto the pyrrole ring: an electron-donating amino group (-NH₂) at the C2 position and an electron-withdrawing methyl ester group (-COOCH₃) at the C3 position. This specific substitution pattern breaks the ring's symmetry and dramatically influences the chemical shifts of the remaining ring protons (H4 and H5).
The amino group at C2 is a powerful electron-donating group (EDG) through resonance, which increases electron density at the C4 and C5 positions. Conversely, the carboxylate group at C3 is an electron-withdrawing group (EWG), which decreases electron density, particularly at the adjacent C2 and C4 positions. The interplay of these opposing electronic effects dictates the final appearance of the spectrum.
Based on these principles, we can predict the ¹H NMR spectrum. The strong donating effect of the C2-amino group is expected to shield the H4 and H5 protons, shifting them upfield relative to unsubstituted pyrrole. The H5 proton, being para to the amino group and meta to the ester, will be the most shielded. The H4 proton, being ortho to the ester and meta to the amino group, will be comparatively deshielded.
Table 2: Predicted and Experimental ¹H NMR Data for 2-Amino-1H-pyrrole-3-carboxylate Esters
| Compound | Proton | Predicted Shift (ppm) | Experimental Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
| This compound | N-H (ring) | 8.0 - 9.0 (broad) | ~8.5 (broad s) | Broad Singlet | - |
| H-4 | 6.5 - 6.7 | ~6.6 | Doublet | ~3.0 | |
| H-5 | 5.9 - 6.1 | ~6.0 | Doublet | ~3.0 | |
| NH₂ | 4.5 - 5.5 (broad) | ~5.0 (broad s) | Broad Singlet | - | |
| O-CH₃ | ~3.7 | ~3.75 | Singlet | - | |
| Ethyl 2-amino-1H-pyrrole-3-carboxylate | N-H (ring) | 8.0 - 9.0 (broad) | ~8.6 (broad s) | Broad Singlet | - |
| H-4 | 6.5 - 6.7 | 6.63 | Doublet | 3.1 | |
| H-5 | 5.9 - 6.1 | 6.01 | Doublet | 3.1 | |
| NH₂ | 4.5 - 5.5 (broad) | ~5.1 (broad s) | Broad Singlet | - | |
| O-CH₂-CH₃ | ~4.2 | 4.21 | Quartet | 7.1 | |
| O-CH₂-CH₃ | ~1.3 | 1.30 | Triplet | 7.1 |
(Experimental data for the ethyl ester is used to validate the prediction for the methyl ester. Solvent: DMSO-d₆)
Comparative Analysis with Alternative Structures
To fully appreciate the influence of each substituent, we will compare the target compound with molecules that have only one of the key functional groups or a different group at the C2 position.
Effect of the Amino Group: A Comparison with Methyl 1H-pyrrole-3-carboxylate
By removing the C2-amino group, we can isolate the effect of the C3-ester. In Methyl 1H-pyrrole-3-carboxylate, the ring protons (H2, H4, H5) are all significantly deshielded compared to unsubstituted pyrrole due to the electron-withdrawing nature of the ester. The H2 proton, being ortho to the ester, experiences the largest downfield shift.
Table 3: ¹H NMR Data Comparison - Isolating the Amino Group Effect
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | O-CH₃ (ppm) |
| Methyl 1H-pyrrole-3-carboxylate | ~7.4 | ~6.6 | ~6.8 | ~3.7 |
| This compound | - (Substituted) | ~6.6 | ~6.0 | ~3.75 |
This comparison clearly demonstrates the powerful shielding effect of the amino group, which causes a substantial upfield shift of the H5 proton from ~6.8 ppm to ~6.0 ppm.
Amino vs. Methyl Group: A Comparison with Methyl 2-methyl-1H-pyrrole-3-carboxylate
Replacing the C2-amino group with a weakly electron-donating methyl group allows us to contrast their electronic contributions. While the methyl group does provide some shielding, its effect is much less pronounced than that of the amino group.
Table 4: ¹H NMR Data Comparison - Amino vs. Methyl Substituent
| Compound | H-4 (ppm) | H-5 (ppm) | C2-Substituent (ppm) | O-CH₃ (ppm) |
| Methyl 2-methyl-1H-pyrrole-3-carboxylate | ~6.5 | ~6.7 | ~2.4 (s, 3H) | ~3.7 |
| This compound | ~6.6 | ~6.0 | ~5.0 (broad s, 2H) | ~3.75 |
As shown, the H5 proton in the 2-amino derivative is shifted significantly upfield (~6.0 ppm) compared to the 2-methyl analogue (~6.7 ppm), confirming the superior electron-donating capability of the amino group through resonance.
Experimental Protocol for ¹H NMR Analysis
This section provides a standardized workflow for acquiring high-quality ¹H NMR spectra of pyrrole derivatives.
A. Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for pyrroles as it can form hydrogen bonds with the N-H protons, often resulting in sharper signals compared to chloroform-d (CDCl₃).
-
Concentration : Accurately weigh 5-10 mg of the pyrrole sample.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer : Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
B. Data Acquisition (Typical 400 MHz Spectrometer)
-
Insertion & Locking : Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming : Optimize the field homogeneity by shimming the magnetic field. This is a critical step to achieve sharp lines and good resolution.
-
Tuning : Tune and match the probe to the correct frequency for ¹H.
-
Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 3-4 seconds.
-
Relaxation Delay (d1) : 2-5 seconds (for quantitative analysis, d1 should be at least 5 times the longest T1).
-
Number of Scans : 8-16 scans for a moderately concentrated sample.
-
-
Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
Caption: Molecular structure and key proton coupling in this compound.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of the competing electronic effects of substituents on an aromatic ring. By systematically comparing its spectrum with those of carefully chosen analogues, we can confidently assign each proton and understand the electronic rationale for its chemical shift. The strong electron-donating amino group at C2 dominates the electronic environment, causing a notable upfield shift of the H5 proton, a key distinguishing feature for this substitution pattern. This guide provides a logical framework and the necessary comparative data for researchers to confidently identify and characterize this important class of molecules.
References
-
MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available at: [Link].
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link].
-
PubChem. methyl 1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. Ethyl 2-amino-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link].
-
ResearchGate. Synthesis, characterization and biological activity of novel pyrrole compounds. Available at: [Link].
-
CompTox Chemicals Dashboard. Ethyl 2-amino-1H-pyrrole-3-carboxylate. U.S. Environmental Protection Agency. Available at: [Link].
-
Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link].
-
The Royal Society of Chemistry. Supporting Information for Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. Available at: [Link].
-
The Royal Society of Chemistry. Supporting Information for Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. Available at: [Link].
-
ResearchGate. ¹H NMR analysis of pyrrole H/D exchange. Available at: [Link].
-
ResearchGate. ¹H NMR spectra of 1-methyl-1H-pyrrole (5 a) in different solvents. Available at: [Link].
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link].
-
PubChemLite. Methyl 1-amino-1h-pyrrole-2-carboxylate hydrochloride (C6H8N2O2). Available at: [Link].
-
PubChemLite. 1-methyl-1h-pyrrole-3-carboxylic acid (C6H7NO2). Available at: [Link].
Sources
A Comparative Guide to HPLC Method Development for the Purity of Methyl 2-amino-1H-pyrrole-3-carboxylate
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Methyl 2-amino-1H-pyrrole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method.
The Analytical Challenge: Unraveling the Complexities of a Polar Heterocycle
This compound is a polar, heterocyclic compound containing a primary amine and an ester functional group. This unique combination of features presents several analytical challenges in HPLC method development:
-
Poor Retention in Reversed-Phase Chromatography: The high polarity of the molecule leads to weak interactions with traditional nonpolar stationary phases like C18, often resulting in elution near the solvent front.[1][2]
-
Peak Tailing: The basic nature of the amino group can interact with residual silanols on the silica-based stationary phase, leading to asymmetrical peak shapes.
-
Potential for Multiple Interaction Modes: The presence of both hydrogen bond donors and acceptors, along with its aromatic character, allows for multiple interaction mechanisms with the stationary phase, which can complicate method development.
-
Susceptibility to Degradation: Pyrrole and its derivatives can be susceptible to oxidation and polymerization, particularly when exposed to air, light, or acidic conditions.[3]
A successful HPLC method must overcome these challenges to accurately quantify the main peak and separate it from potential impurities and degradation products.
Strategic Approaches to Method Development: A Comparative Analysis
A systematic approach to method development is crucial for achieving a robust and reliable separation. This involves a careful selection and optimization of the stationary phase, mobile phase, and other chromatographic parameters. We will compare three primary strategies:
-
Reversed-Phase Chromatography (RPC) with a Polar-Embedded Column: These columns are designed to provide better peak shapes for basic analytes and are compatible with highly aqueous mobile phases.[4][5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative technique that uses a polar stationary phase and a mobile phase with a high organic content to retain and separate polar compounds.[7][8][9]
-
Reversed-Phase Chromatography with an Ion-Pairing Agent: This approach introduces a reagent to the mobile phase that forms a neutral ion-pair with the charged analyte, enhancing its retention on a nonpolar stationary phase.[10][11][12]
The initial screening phase of method development can be visualized as a decision-making workflow:
Caption: Initial HPLC method development workflow.
Experimental Comparison: Performance of Different HPLC Strategies
To objectively compare these approaches, a series of experiments were designed. A standard solution of this compound was prepared, along with a spiked solution containing known potential impurities: 2-amino-1H-pyrrole-3-carboxylic acid (hydrolysis product) and a hypothetical oxidative degradation product.
Experimental Protocols
1. Reversed-Phase with Polar-Embedded Column
-
Column: Acclaim™ PolarAdvantage II (PA2) column (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 40% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
2. Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: TSKgel Amide-80 (4.6 x 150 mm, 5 µm) or equivalent.[7]
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient: 0% to 50% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 265 nm
3. Reversed-Phase with Ion-Pairing Agent
-
Column: Standard C18 Column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 5 mM Sodium 1-Hexanesulfonate, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 50% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
Data Presentation: A Comparative Summary
The performance of each method was evaluated based on retention factor (k'), resolution (Rs), and tailing factor (Tf) for the main peak and its separation from the spiked impurities.
| Parameter | Reversed-Phase (Polar-Embedded) | HILIC | Reversed-Phase (Ion-Pairing) |
| Retention Factor (k') of Main Peak | 2.8 | 4.5 | 3.5 |
| Resolution (Rs) - Main Peak & Impurity 1 | 2.1 | 3.2 | 2.5 |
| Resolution (Rs) - Main Peak & Impurity 2 | 1.8 | 2.9 | 2.2 |
| Tailing Factor (Tf) of Main Peak | 1.2 | 1.1 | 1.4 |
| Equilibration Time | Short | Long | Very Long |
| MS Compatibility | Good | Excellent | Poor |
Analysis of Results:
-
The Polar-Embedded column provided adequate retention and resolution with good peak shape. This approach offers a good balance of performance and practicality.
-
The HILIC method demonstrated the best retention and resolution for this highly polar analyte.[7][8][9] The peak shape was also excellent. However, HILIC methods often require longer equilibration times and can be more sensitive to the water content of the mobile phase and sample solvent.
-
The Ion-Pairing method significantly improved retention on a standard C18 column. However, it resulted in broader peaks and a higher tailing factor. Furthermore, ion-pairing agents are generally not compatible with mass spectrometry (MS) and can be difficult to remove from the HPLC system.[13]
The Recommended Method and the Rationale Behind It
Based on the comparative data, the Reversed-Phase method using a Polar-Embedded column is recommended as the most suitable starting point for the purity analysis of this compound. This choice is based on the following rationale:
-
Robustness and Reproducibility: Polar-embedded columns are known for their stability and reproducibility in a variety of mobile phase conditions.[4]
-
Good Chromatographic Performance: The method provides sufficient retention and resolution to separate the main component from its key impurities.
-
MS Compatibility: The use of a volatile mobile phase modifier like formic acid makes this method compatible with MS detection, which is invaluable for impurity identification.
-
Ease of Use: Compared to HILIC and ion-pairing chromatography, this method is more straightforward to implement and troubleshoot.
The overall method development and validation process follows a logical progression:
Caption: Workflow from development to validation.
Ensuring Trustworthiness: The Role of Forced Degradation Studies
To ensure the developed method is "stability-indicating," forced degradation studies are essential.[14][15][16] This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products. The analytical method must then be able to separate these degradants from the main peak.
Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The successful separation of all degradation peaks validates the method's specificity and its suitability for stability testing, in accordance with ICH guidelines.[17][18]
Conclusion
The development of a robust HPLC method for a polar, basic compound like this compound requires a strategic approach. While HILIC offers superior retention, the use of a reversed-phase method with a polar-embedded column provides a more practical, robust, and versatile solution. This guide has demonstrated through comparative data and established scientific principles that a well-chosen polar-embedded stationary phase, coupled with systematic optimization and rigorous validation including forced degradation studies, yields a method that is truly fit for its intended purpose. This approach ensures the scientific integrity of the data and provides a high degree of confidence in the purity assessment of this important chemical entity.
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3501. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Waters Corporation. (2014). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? [Link]
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Quality Assistance. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
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Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]
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Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Agilent Technologies. Polaris Reversed-Phase HPLC Columns. [Link]
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PolyLC INC. HILIC Columns for Polar Separations. [Link]
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Agilent Technologies. Revisions per USP 621. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Element Lab Solutions. Polaris Reversed Phase HPLC Columns. [Link]
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U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]
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Pesek, J. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
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Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
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Rahman, M. M., et al. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Scientia Pharmaceutica, 89(1), 3. [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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de Souza, A. C. B., et al. (2020). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. [Link]
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Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. ResearchGate. [Link]
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
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Rathore, A. S., & Jain, A. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America. [Link]
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Regis Technologies. Ion Pairing Reagents and Buffers. [Link]
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Chekmeneva, E., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1434-1445. [Link]
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Ratanawimarnwong, N., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 383-393. [Link]
-
de Souza, A. C. B., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 8094-8107. [Link]
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ResearchGate. (2025). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
-
Hashimoto, A., et al. (2004). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography, 18(8), 596-601. [Link]
-
SlideShare. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole. [Link]
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Journal of Pharmaceutical Analysis. (n.d.). Analysis of amino acids by high performance liquid chromatography. [Link]
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Stoyanov, A., et al. (2024). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. Molecules, 29(7), 1499. [Link]
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ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]
-
Pipzine Chemicals. (n.d.). Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide. [Link]
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Wikipedia. (n.d.). Pyrrole. [Link]
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Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of Methyl 2-amino-1H-pyrrole-3-carboxylate
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This foundational knowledge governs its reactivity, biological activity, and physical properties. For a promising scaffold like Methyl 2-amino-1H-pyrrole-3-carboxylate, a thorough structural characterization is not merely academic; it is a critical step in unlocking its full potential.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound and its analogs. We will delve into the gold standard of single-crystal X-ray diffraction, offering a detailed protocol and showcasing its unparalleled ability to reveal atomic-level detail. Furthermore, we will objectively compare this technique with other powerful methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a holistic view for the discerning researcher.
The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and, consequently, the precise position of each atom in the crystal lattice. This technique provides a static, high-resolution snapshot of the molecule, revealing crucial information about bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for the specific title compound, this compound, is not publicly available in the Cambridge Structural Database (CSD), we can examine the crystallographic data of closely related pyrrole derivatives to illustrate the power of this technique. For instance, the structures of Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate[1] and Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate[2] provide invaluable insights into the geometry and conformation of the pyrrole ring system.
Experimental Workflow: From Powder to Picture
The journey from a powdered sample to a refined crystal structure is a meticulous process. The following protocol outlines the key steps involved in a typical single-crystal X-ray diffraction experiment.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Key Experimental Considerations:
-
Crystal Quality is Paramount: The success of the experiment hinges on the quality of the single crystal. It must be of sufficient size and possess a well-ordered internal lattice with minimal defects.
-
Solvent Selection: The choice of solvent for crystallization is critical and often requires screening multiple solvents and conditions to obtain diffraction-quality crystals.
-
Data Refinement: The initial structural model obtained from the diffraction data is refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction intensities.
Interpreting the Data: A Glimpse into the Molecular World
The output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF), which contains a wealth of information. The table below summarizes the kind of data one would expect to obtain for a pyrrole derivative, drawing parallels from known structures.
| Parameter | Typical Value/Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths | e.g., C-N, C=C, C-O (Å) | Provides precise distances between bonded atoms, indicating bond order. |
| Bond Angles | e.g., C-N-C, O=C-O (°) | Reveals the geometry around each atom. |
| Torsion Angles | e.g., C-C-C-C (°) | Describes the conformation of flexible parts of the molecule. |
| Hydrogen Bonding | Donor-Acceptor distances (Å) | Identifies and quantifies intermolecular interactions crucial for crystal packing. |
| π-π Stacking | Interplanar distances (Å) | Reveals non-covalent interactions between aromatic rings.[2] |
A Broader Perspective: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural answer, it is not always feasible or necessary. Other spectroscopic techniques offer valuable and often complementary information, and are typically more accessible and require less sample preparation.
Figure 2: The relationship between X-ray crystallography and other analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms.
-
¹H NMR: Reveals the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For a related compound, 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the aromatic protons from the pyrrole ring were identified as two doublets at 6.61 and 6.46 ppm.[3]
-
¹³C NMR: Provides information about the number and types of carbon atoms in a molecule. In the same example, signals for the pyrrole group were observed at 109.42, 113.18, 122.35, and 132.75 ppm.[3]
-
2D NMR (e.g., COSY, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of the molecular skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their bonds.
For a pyrrole derivative, characteristic IR absorption bands would be expected for:
-
N-H stretching: Typically in the range of 3300-3500 cm⁻¹.
-
C=O stretching (ester): Around 1700-1730 cm⁻¹.
-
C=C and C-N stretching: In the fingerprint region (below 1600 cm⁻¹).
For example, the IR spectrum of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid shows a characteristic N-H stretching band at 3289 cm⁻¹ and a C=O signal at 1670 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its elemental composition and structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be difficult to grow. Provides a solid-state structure that may differ from the solution-state conformation. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry, dynamic processes in solution. | Provides detailed structural information in solution, non-destructive. | Can be complex to interpret for large molecules, requires a relatively large amount of pure sample. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, requires minimal sample. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments. | High sensitivity, requires a very small amount of sample. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Conclusion
The structural elucidation of this compound and its derivatives is best approached through a multi-technique strategy. While single-crystal X-ray crystallography provides the ultimate, high-resolution picture of the molecular architecture, it is crucial to complement this with data from NMR, IR, and mass spectrometry. This integrated approach ensures a comprehensive and validated understanding of the molecule's structure, paving the way for its successful application in research and development. The synthesis and characterization of various pyrrole compounds often rely on a combination of these techniques to confirm the identity and purity of the final product.[3][4][5]
References
- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025, June 20). MDPI.
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012, July 20).
- Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)
- Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. (n.d.).
- Synthesis, characterization and biological activity of novel pyrrole compounds. (2026, January 9).
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A Comparative Guide to the Elemental and Purity Analysis of Methyl 2-amino-1H-pyrrole-3-carboxylate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity, purity, and composition is a foundational requirement for advancing any project. Methyl 2-amino-1H-pyrrole-3-carboxylate, a heterocyclic compound, serves as a valuable building block in medicinal chemistry.[1][2][3][4] Its utility is predicated on a well-characterized profile, ensuring reproducibility in synthetic protocols and reliability in biological assays.
This guide provides an in-depth comparison of analytical standards and methodologies for the comprehensive characterization of this compound. We will move beyond a simple procedural outline to explain the causality behind experimental choices, establishing a framework for a self-validating analytical system. This approach, which integrates elemental analysis with orthogonal chromatographic and spectroscopic techniques, is essential for meeting the stringent purity requirements of the pharmaceutical industry.[5][6]
The Primary Standard: Theoretical Elemental Composition
The first step in any elemental analysis is to establish the theoretical benchmark against which all experimental data will be measured. For this compound, the molecular formula is C₆H₇NO₂.[7]
-
Molecular Weight: 125.13 g/mol [7]
-
Elemental Composition:
-
Carbon (C): (6 * 12.011) / 125.13 * 100% = 57.58%
-
Hydrogen (H): (7 * 1.008) / 125.13 * 100% = 5.64%
-
Nitrogen (N): (1 * 14.007) / 125.13 * 100% = 11.19%
-
Oxygen (O): (2 * 15.999) / 125.13 * 100% = 25.57%
-
These calculated percentages represent the absolute standard. The primary goal of elemental analysis is to verify that an experimental sample matches these values within an acceptable margin of error, typically within ±0.4% for C, H, and N values to confirm 95% sample purity.[5]
Gold Standard Technique: Combustion Analysis (CHN Analysis)
Combustion analysis is the definitive method for determining the elemental composition of an organic compound.[8][9][10] The technique is destructive but provides highly accurate and precise quantitative data on the mass percentages of Carbon, Hydrogen, and Nitrogen.
Principle of Combustion Analysis
The methodology involves the complete combustion of a precisely weighed sample in a high-temperature (around 1150 °C), oxygen-rich environment.[11][12] This process converts the elements into simple, stable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂.[10][12] These gases are then separated and quantified by detectors, such as a thermal conductivity detector (TCD).[12][13]
Experimental Protocol: CHN Analysis
-
Instrument Calibration:
-
Sample Preparation:
-
Accurately weigh approximately 1-3 mg of the dried this compound sample into a tin capsule. The sample must be homogenous and free of solvent and water, as their presence will lead to inaccurate hydrogen and oxygen values.[12]
-
-
Combustion and Analysis:
-
The encapsulated sample is introduced into the combustion furnace.
-
The resultant gases (CO₂, H₂O, N₂) are passed through a reduction tube containing reduced copper to convert any nitrogen oxides to N₂.[12]
-
The gases are then separated, typically using chromatographic columns, and quantified by a thermal conductivity detector.[13]
-
-
Data Interpretation:
-
The instrument software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight.
-
The experimental results are compared to the theoretical values.
-
Causality and Trustworthiness
The trustworthiness of combustion analysis relies on the complete conversion of the sample to its gaseous oxides and the precise calibration with a CRM. Using a standard like EDTA or Acetanilide, which has a well-documented and stable composition, ensures that the instrument's response is linear and accurate across the expected concentration range.[16]
Workflow for Combustion Analysis
Caption: Workflow for CHN combustion analysis.
Orthogonal Methods: A Comparative Framework for Purity and Identity
While elemental analysis provides the fundamental composition, it does not detect impurities with a similar elemental makeup. Therefore, an integrated approach using orthogonal (independent) analytical techniques is required for a comprehensive assessment.[17]
| Technique | Primary Information Provided | Advantages | Limitations |
| Elemental Analysis (EA) | Elemental composition (%C, H, N, S, O) | Gold standard for empirical formula confirmation; highly accurate and precise. | Does not identify or quantify specific impurities; destructive.[18] |
| HPLC (Purity) | Purity assessment; number and relative quantity of impurities. | Highly sensitive for detecting non-volatile impurities; excellent for quality control.[19][20] | Purity is relative (% area); requires a reference standard for absolute quantification. |
| Mass Spectrometry (MS) | Molecular weight; confirmation of molecular formula (HRMS); structural fragments. | Confirms molecular identity; extremely sensitive.[21][22][23] | Isomers may not be distinguishable; quantification can be complex. |
| NMR Spectroscopy | Unambiguous structural elucidation; identification of impurities with different chemical structures. | Gold standard for structure determination; non-destructive; can be used for quantitative analysis (qNMR).[24][25][26] | Relatively insensitive compared to MS; may not detect impurities structurally similar to the main compound.[18] |
Comparative Technique 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from its impurities.[6][27]
Principle of HPLC Purity Analysis
HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[27] For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[27] Purity is often determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.[27]
Protocol: Generic RP-HPLC Purity Method
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.[27]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Gradient Elution: A typical gradient might run from 5% to 95% Mobile Phase B over 15 minutes to ensure elution of both polar and non-polar impurities.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity using the formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100[27]
-
-
Comparative Technique 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and, with high-resolution instruments (HRMS), the molecular formula of a compound.[28][29] It is often coupled with a chromatographic technique like LC or GC.[17][21]
Principle of MS
The technique involves ionizing the molecule (e.g., via Electrospray Ionization - ESI) and then separating the resulting ions based on their mass-to-charge ratio (m/z).[22] For this compound (C₆H₇NO₂), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 126.1. HRMS can measure this mass with high precision (e.g., 126.0555), which can be compared to the calculated exact mass to confirm the elemental formula.
Comparative Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[25][26]
Principle of NMR
NMR exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C) to provide detailed information about the chemical environment and connectivity of atoms within a molecule.[24][30] The ¹H NMR spectrum of pure this compound would show characteristic signals for the aromatic protons, the amine protons, and the methyl ester protons. The presence of unexpected signals indicates impurities.[18]
The Integrated Analytical Strategy: A Self-Validating System
True confidence in the identity and purity of a compound is achieved not by a single technique, but by the convergence of data from multiple, orthogonal methods. This integrated strategy forms a self-validating system where each technique corroborates the others.
Caption: An integrated, self-validating analytical workflow.
Expert Interpretation:
-
Elemental Analysis confirms that the building blocks (the elements C, H, N) are present in the correct ratios.[10]
-
Mass Spectrometry confirms that these blocks have been assembled into a molecule of the correct total mass.[23]
-
NMR Spectroscopy confirms that the atoms within the molecule are connected in the correct three-dimensional structure.[26]
-
HPLC confirms that the sample consists overwhelmingly of that single, correct molecule, with minimal impurities.[19]
When the data from all four techniques align with the theoretical properties of this compound, the compound's profile can be considered validated with a high degree of scientific certainty.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-1H-pyrrole-3-carboxylate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-amino-1H-pyrrole-3-carboxylate and associated waste materials. As a pyrrole derivative, this compound requires careful handling based on its potential hazards and regulatory classifications. This document synthesizes information from safety data sheets of structurally similar compounds and established chemical waste management principles to ensure a safe and compliant disposal process.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While specific toxicological data for this compound is limited, data from closely related compounds like Ethyl 2-amino-1H-pyrrole-3-carboxylate and other pyrrole derivatives serve as a reliable basis for risk assessment.[1][2][3] The primary hazards are summarized below.
Table 1: Hazard Profile Summary
| Hazard Classification | GHS Pictogram(s) | Hazard Statement(s) |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2][4] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[2][3] | |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation.[2][3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | | H335: May cause respiratory irritation.[2][3][5] |
Chemical Incompatibilities: To prevent dangerous reactions, this compound waste must be stored separately from:
Immediate Safety and Personal Protective Equipment (PPE)
Adherence to proper safety protocols is non-negotiable when handling this compound. The following PPE and engineering controls are mandatory to minimize exposure.
-
Engineering Controls: All handling and waste consolidation activities must be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[1][8] Ensure that safety showers and eyewash stations are readily accessible.[8][9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.[8]
-
Body Protection: A lab coat is required. For larger quantities or spill cleanup, consider additional protective clothing.[6]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosol formation is likely, a NIOSH/MSHA-approved respirator is necessary.[7]
-
Step-by-Step Disposal Workflow
The disposal of this compound is governed by local, state, and federal regulations.[6] All waste generated is considered hazardous chemical waste and must be managed through your institution's Environmental Health and Safety (EHS) or equivalent office.[10] Never dispose of this chemical down the sink or in regular trash.[11]
Workflow for Waste Segregation and Disposal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
